molecular formula C18H23N5O9P2 B610305 PSB-12379

PSB-12379

Numéro de catalogue: B610305
Poids moléculaire: 515.4 g/mol
Clé InChI: DMBYYIJBPDWQFF-SCFUHWHPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PSB-12379 is an inhibitor of ecto-5’-nucleotidase (CD73;  Kis = 2.21 and 9.03 nM for the recombinant human and rat enzyme, respectively). It is selective for CD73 over human nucleoside triphosphate diphosphohydrolase 1 (NTPDase 1), -2, and -3, ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1), -2, and -3 (Kis = >10,000 nM for all), as well as the purinergic P2Y1 and P2Y12 receptors at 10 µM. This compound inhibits CD73 in isolated human serum with a Ki value of 18.8 nM.>This compound is a potent and selective ecto-5′-Nucleotidase (CD73) Inhibitor (Human eN Ki = 2.21 nM;  rat eN Ki = 9.03 nM). This compound displayed high selectivity versus other ecto-nucleotidases (NTPDase 1−3 and NPP 1−3) and ADP-activated P2Y (P2Y1 and P2Y12) receptors. PBS-12379 represents the most potent eN inhibitor known to date, showing high selectivity and metabolic stability. The ecto-5′-Nucleotidase (eN, CD73) catalyzes the hydrolysis of extracellular AMP to adenosine. eN inhibitors have potential for use as cancer therapeutics.

Propriétés

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBYYIJBPDWQFF-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of PSB-12379: A Technical Guide to a Potent CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a crucial enzyme in the purinergic signaling pathway that plays a significant role in immunosuppression within the tumor microenvironment. This guide provides an in-depth analysis of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and its impact on the CD73 signaling cascade.

Introduction to CD73 and the Purinergic Signaling Pathway

Extracellular adenosine triphosphate (ATP) and adenosine are key signaling molecules that regulate a wide range of physiological and pathological processes, including immune responses. The ecto-enzymes CD39 and CD73 are critical regulators of the concentration of these molecules. CD39, an ectonucleoside triphosphate diphosphohydrolase, initiates the conversion of pro-inflammatory extracellular ATP and ADP into adenosine monophosphate (AMP). Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored homodimeric protein, catalyzes the hydrolysis of AMP into adenosine.[1][2][3]

Adenosine, through its interaction with A2A and A2B receptors on immune cells, exerts potent immunosuppressive effects, thereby hindering anti-tumor immunity.[4] High expression of CD73 in various cancers is often associated with poor prognosis. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reduce immunosuppressive adenosine levels and restore anti-tumor immune responses.[5]

This compound: A Competitive Inhibitor of CD73

This compound is a nucleotide analogue that acts as a highly potent and selective competitive inhibitor of CD73.[6] Its chemical structure, N⁶-Benzyl-α,β-methyleneadenosine 5'-diphosphate, is designed to mimic the natural substrate AMP, allowing it to bind to the active site of the CD73 enzyme. By occupying the active site, this compound prevents the binding and subsequent hydrolysis of AMP, thereby blocking the production of adenosine.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against both human and rat CD73 enzymes. The data presented in the table below summarizes the key inhibition constants (Ki).

CompoundTarget SpeciesInhibition Constant (Ki)
This compoundHuman CD732.21 nM[6][7]
This compoundRat CD739.03 nM[6]

Signaling Pathway of CD73 and Inhibition by this compound

The enzymatic action of CD73 is the final and rate-limiting step in the extracellular production of adenosine from ATP. The following diagram illustrates this pathway and the point of intervention for this compound.

cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP (pro-inflammatory) CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 (Ecto-5'-Nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine (immunosuppressive) A2AR A2A Receptor Adenosine->A2AR CD39->ADP CD39->AMP CD73->Adenosine PSB12379 This compound PSB12379->CD73 Competitive Inhibition ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression leads to

Figure 1. Purinergic signaling pathway and the mechanism of this compound.

Experimental Protocols

The characterization of CD73 inhibitors like this compound typically involves robust and sensitive enzymatic assays. The Malachite Green assay is a widely used colorimetric method to determine the activity of CD73 by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of AMP.

Detailed Protocol: Malachite Green Assay for CD73 Inhibition

This protocol outlines the steps to determine the inhibitory potential of a compound against CD73.

Materials:

  • Recombinant human or rat CD73 enzyme

  • Adenosine monophosphate (AMP) substrate

  • This compound or other test inhibitors

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • 384-well microplate

  • Microplate reader capable of measuring absorbance at ~620-640 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction: a. To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound or control (buffer for no inhibition, known inhibitor for positive control). b. Add the diluted CD73 enzyme solution (e.g., 10 µL) to each well, except for the "no enzyme" control wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the AMP substrate solution (e.g., 10 µL) to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: a. Stop the reaction by adding the Malachite Green Reagent (e.g., 25 µL) to each well. This reagent forms a colored complex with the free phosphate produced. b. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.[8]

  • Data Analysis: a. Subtract the absorbance of the "no enzyme" control from all other readings. b. Plot the absorbance against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value. d. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental Workflow for Inhibitor Characterization

The comprehensive characterization of a CD73 inhibitor such as this compound follows a structured workflow, from initial identification to detailed mechanistic studies.

cluster_workflow Experimental Workflow for CD73 Inhibitor Characterization A High-Throughput Screening (HTS) of Compound Library B Hit Identification (Compounds showing >50% inhibition) A->B C Dose-Response Analysis (IC50 Determination using Malachite Green Assay) B->C D Selectivity Profiling (Testing against other ectonucleotidases like CD39) C->D E Kinetic Analysis (Determination of Ki and mechanism of inhibition, e.g., competitive) D->E F In Vitro Cellular Assays (Measuring adenosine production in cancer cell lines) E->F G In Vivo Efficacy Studies (Tumor models in mice) F->G

Figure 2. Workflow for characterizing a novel CD73 inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of CD73. Its mechanism of action, centered on the blockade of AMP hydrolysis to adenosine, provides a powerful tool for researchers studying the purinergic signaling pathway and its role in immunology and oncology. The detailed experimental protocols and workflows described herein offer a framework for the continued discovery and development of novel CD73 inhibitors for therapeutic applications.

References

PSB-12379: A Deep Dive into a Selective CD73 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the tumor microenvironment, the purinergic signaling pathway has emerged as a critical regulator of immune suppression. Central to this pathway is the ecto-5'-nucleotidase, CD73, an enzyme responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. Elevated adenosine levels within the tumor microenvironment potently dampen anti-tumor immune responses, facilitating tumor growth and metastasis. Consequently, the development of selective CD73 inhibitors has become a promising strategy in cancer immunotherapy. This technical guide focuses on PSB-12379, a potent and selective inhibitor of CD73, providing a comprehensive overview of its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Data: this compound

This compound is a nucleotide analog that has demonstrated high affinity and selectivity for the CD73 enzyme. Its inhibitory activity has been characterized across different species, highlighting its potential as a valuable research tool and a lead compound for further drug development.

ParameterValueSpeciesReference
Ki 2.21 nMHuman[1][2][3][4][5]
Ki 9.03 nMRat[1][2][3][4][5]
Selectivity >10,000-fold vs. NTPDase1, -2, -3Human[1]
Selectivity >10,000-fold vs. ENPP1, -2, -3Human[1]

Table 1: Quantitative Inhibitory and Selectivity Data for this compound. This table summarizes the key inhibitory constants (Ki) of this compound against human and rat CD73, as well as its high selectivity over other ecto-nucleotidases.

The CD73 Signaling Pathway and Mechanism of Inhibition

CD73 is a key enzyme in the adenosine-generating pathway within the tumor microenvironment. Extracellular adenosine triphosphate (ATP), often released from stressed or dying tumor cells, is sequentially hydrolyzed by CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) to AMP. CD73 then catalyzes the final step, converting AMP to adenosine. Adenosine subsequently binds to its receptors (A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, leading to the suppression of their anti-tumor functions. This compound, as a competitive inhibitor of CD73, blocks the conversion of AMP to adenosine, thereby preventing the downstream immunosuppressive signaling cascade.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR CD39 CD39 CD73 CD73 PSB12379 This compound PSB12379->CD73 Inhibits ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression A2BR->ImmuneSuppression

Caption: CD73 Signaling and this compound Inhibition.

Downstream of adenosine receptor activation, signaling cascades involving the MAPK pathway have been implicated in mediating the diverse effects of CD73 on cancer cells, including proliferation and migration.

CD73_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD73 CD73 AdenosineReceptor Adenosine Receptor (A2A/A2B) CD73->AdenosineReceptor Produces Adenosine RAS RAS AdenosineReceptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun/AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: CD73 Downstream MAPK Signaling Cascade.

Experimental Protocols

The characterization of this compound and other CD73 inhibitors relies on a series of well-defined experimental protocols. These assays are crucial for determining potency, selectivity, and efficacy in both in vitro and in vivo settings.

In Vitro CD73 Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.

Materials:

  • Recombinant human or rat CD73 enzyme

  • This compound or other test inhibitors

  • Adenosine 5'-monophosphate (AMP) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Malachite green reagent for phosphate detection

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the CD73 enzyme to each well, followed by the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the AMP substrate to all wells.

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of phosphate produced.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Tumor Growth Study (Subcutaneous Xenograft Model)

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line with known CD73 expression (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a specific number of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Experimental Workflow

The process of identifying and characterizing a selective CD73 inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.

Inhibitor_Screening_Workflow cluster_discovery Discovery & Initial Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., Colorimetric/Luminescent Assays) HitIdentification Hit Identification HTS->HitIdentification LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization IC50_Ki_Determination IC50 & Ki Determination (Enzyme Kinetics) LeadOptimization->IC50_Ki_Determination SelectivityProfiling Selectivity Profiling (vs. other ecto-nucleotidases) IC50_Ki_Determination->SelectivityProfiling CellBasedAssays Cell-Based Assays (Adenosine Production, Immune Cell Function) SelectivityProfiling->CellBasedAssays InVivoEfficacy In Vivo Efficacy Studies (Tumor Xenograft Models) CellBasedAssays->InVivoEfficacy PK_PD_Studies Pharmacokinetics & Pharmacodynamics InVivoEfficacy->PK_PD_Studies

Caption: Workflow for CD73 Inhibitor Development.

Conclusion

This compound stands out as a highly potent and selective inhibitor of CD73, making it an invaluable tool for dissecting the complexities of the purinergic signaling pathway in the tumor microenvironment. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel CD73-targeted therapies. As our understanding of the intricate interplay between cancer and the immune system deepens, the strategic inhibition of key immunosuppressive molecules like CD73 will undoubtedly play a pivotal role in the future of cancer immunotherapy.

References

The Discovery and Synthesis of PSB-12379: A Potent Ecto-5'-Nucleotidase (CD73) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12379, a nucleotide analogue identified as N⁶-Benzyl-α,β-methyleneadenosine 5'-diphosphate, has emerged as a highly potent and selective inhibitor of ecto-5'-nucleotidase (CD73). This enzyme plays a critical role in the purinergic signaling pathway, particularly within the tumor microenvironment, by catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. The inhibition of CD73 by this compound presents a promising strategy in cancer immunotherapy by mitigating the immunosuppressive effects of adenosine and thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction: The Role of CD73 in Purinergic Signaling and Cancer Immunotherapy

Extracellular adenosine triphosphate (ATP) and other nucleotides are important signaling molecules that regulate a wide range of physiological processes. In the context of cancer, the tumor microenvironment is often characterized by high concentrations of ATP, which can be sequentially hydrolyzed by ectonucleotidases to generate adenosine. The primary enzymes involved in this cascade are CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which converts ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which catalyzes the final step of AMP hydrolysis to adenosine.

Adenosine, acting through its receptors (primarily A2A and A2B) on immune cells, exerts potent immunosuppressive effects. It can inhibit the proliferation and effector functions of T cells, natural killer (NK) cells, and dendritic cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This adenosine-mediated immunosuppression allows cancer cells to evade immune surveillance and contributes to tumor progression.

The critical role of the CD39/CD73/adenosine axis in tumor immune evasion has made these components attractive targets for cancer immunotherapy. Small molecule inhibitors and monoclonal antibodies targeting CD73 are being actively investigated for their potential to restore anti-tumor immunity. This compound is a key example of a potent and selective small molecule inhibitor of CD73.

Discovery of this compound: A Structure-Activity Relationship (SAR) Guided Approach

The development of this compound was a result of systematic structure-activity relationship (SAR) studies aimed at improving the potency of known CD73 inhibitors. The lead compound for this class of inhibitors was α,β-methylene-ADP (AOPCP), a non-hydrolyzable analogue of AMP.

The SAR studies explored modifications at various positions of the adenosine scaffold. A significant breakthrough was the discovery that substitution at the N⁶-position of the adenine ring with lipophilic groups could dramatically enhance inhibitory potency. The introduction of a benzyl group at this position led to the identification of this compound as a particularly potent inhibitor.

The rationale behind this enhancement in potency is likely due to favorable interactions of the N⁶-benzyl substituent with a hydrophobic pocket within the active site of the CD73 enzyme. This targeted design approach resulted in a molecule with high affinity and selectivity for its target.

Synthesis of this compound

The synthesis of N⁶-substituted α,β-methyleneadenosine 5'-diphosphate analogues like this compound generally involves a multi-step process starting from a protected adenosine derivative. While the specific, detailed protocol for this compound is not publicly available, a representative synthesis can be outlined based on established methods for creating N⁶-substituted adenosine derivatives and modifying the 5'-position.

A plausible synthetic route involves two key strategies:

  • N⁶-Substitution: This is typically achieved either by direct alkylation of a protected adenosine derivative with benzyl bromide, which may proceed via an initial N¹-alkylation followed by a Dimroth rearrangement to the desired N⁶-isomer, or by the reaction of a 6-chloropurine ribonucleoside derivative with benzylamine.

  • 5'-Diphosphate Analogue Formation: The α,β-methylene 5'-diphosphate moiety is introduced at the 5'-position of the ribose sugar. This complex phosphorylation step often requires specialized reagents and careful control of reaction conditions.

A generalized workflow for the synthesis is presented below.

G cluster_synthesis Representative Synthesis Workflow for this compound start Protected Adenosine Derivative step1 N⁶-Benzylation (e.g., with Benzylamine on 6-chloro intermediate) start->step1 step2 5'-Phosphorylation (Introduction of α,β-methylene diphosphate) step1->step2 step3 Deprotection step2->step3 end This compound (N⁶-Benzyl-α,β-methyleneadenosine 5'-diphosphate) step3->end

A generalized workflow for the synthesis of this compound.

Quantitative Data

This compound has been characterized as a highly potent inhibitor of CD73. The following table summarizes the key quantitative data available for this compound.

ParameterSpeciesValueReference
Ki Human2.21 nM[1][2]
Ki Rat9.03 nM[1][2]
Selectivity -Exhibits selectivity over other ecto-nucleotidases and ADP-activated P2Y receptors.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of CD73. It binds to the active site of the enzyme, preventing the substrate, AMP, from binding and being hydrolyzed to adenosine and inorganic phosphate. By blocking this crucial step in the purinergic signaling pathway, this compound effectively reduces the production of immunosuppressive adenosine in the extracellular space.

The following diagram illustrates the purinergic signaling pathway and the point of intervention by this compound.

G cluster_pathway Purinergic Signaling Pathway and Inhibition by this compound ATP Extracellular ATP ADP ADP ATP->ADP Pi CD39 CD39 AMP AMP ADP->AMP Pi ADO Adenosine AMP->ADO Pi CD73 CD73 A2R Adenosine Receptors (A2A/A2B) ADO->A2R ImmuneSuppression Immunosuppression (e.g., T-cell inhibition) A2R->ImmuneSuppression PSB12379 This compound PSB12379->CD73

This compound inhibits CD73, blocking adenosine production.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of CD73 inhibitors like this compound.

Representative Protocol for CD73 Enzyme Inhibition Assay

This assay is designed to determine the inhibitory potency (e.g., IC50 or Ki) of a compound against CD73. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by recombinant CD73 in the presence and absence of the inhibitor.

Materials:

  • Recombinant human or rat CD73 enzyme

  • Adenosine 5'-monophosphate (AMP) solution (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • This compound or other test inhibitors

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.

    • Prepare a stock solution of AMP in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle for control wells).

      • Recombinant CD73 enzyme solution.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the AMP solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the enzyme to hydrolyze AMP.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate produced, leading to a color change.

  • Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

G cluster_protocol CD73 Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubation (15 min at RT) setup->preincubate initiate Initiate Reaction (Add AMP) preincubate->initiate incubate Incubation (30-60 min at 37°C) initiate->incubate detect Stop and Detect (Add Phosphate Reagent) incubate->detect measure Measure Absorbance (~630 nm) detect->measure analyze Data Analysis (IC50/Ki Determination) measure->analyze

Workflow for a typical CD73 enzyme inhibition assay.

Conclusion

This compound is a valuable research tool and a lead compound in the development of therapeutics targeting the CD73/adenosine pathway. Its high potency and selectivity for CD73 make it an excellent probe for studying the role of this enzyme in various physiological and pathological processes, particularly in the context of cancer immunology. The insights gained from the discovery and characterization of this compound have paved the way for the development of next-generation CD73 inhibitors with improved pharmacokinetic properties for clinical applications. This technical guide provides a foundational understanding of this important molecule for researchers and drug development professionals working in this exciting field.

References

A Comprehensive Technical Guide to PSB-12379: A Potent and Selective CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and highly selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in the production of immunosuppressive adenosine in the tumor microenvironment. As a nucleotide analogue, this compound has emerged as a valuable research tool for studying the physiological and pathological roles of CD73 and as a promising lead compound in the development of novel cancer immunotherapies. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a derivative of adenosine 5'-diphosphate (ADP) with a methylene bridge between the alpha and beta phosphate groups and a benzyl substitution on the N6 position of the adenine base.

Identifier Value
IUPAC Name N-(phenylmethyl)-adenosine, 5′-[hydrogen P-(phosphonomethyl)phosphonate]
CAS Number 1802226-78-3
Molecular Formula C₁₈H₂₃N₅O₉P₂
Molecular Weight 515.35 g/mol
Canonical SMILES C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)CP(=O)(O)O)O)O
Appearance White to off-white solid
Solubility Soluble in water (125 mg/mL with sonication) and DMSO (≥ 5 mg/mL)

Pharmacological Properties

This compound is a competitive inhibitor of CD73, demonstrating high affinity for both human and rat orthologs of the enzyme. Its selectivity for CD73 over other ecto-nucleotidases and purinergic receptors is a key attribute, minimizing off-target effects.

Inhibitory Activity
Target Species Kᵢ (nM)
CD73Human2.21[1]
CD73Rat9.03[1]
Selectivity Profile
Target Species Kᵢ (nM)
NTPDase1Human>10,000
NTPDase2Human>10,000
NTPDase3Human>10,000
ENPP1Human>10,000
ENPP2Human>10,000
ENPP3Human>10,000

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and pharmacological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves the reaction of N⁶-benzyladenosine with methylenebis(phosphonic dichloride). The following is a representative protocol:

  • Phosphorylation: To a solution of N⁶-benzyladenosine in trimethyl phosphate, add methylenebis(phosphonic dichloride) at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, quench the reaction by adding a triethylammonium bicarbonate (TEAB) buffer.

  • Purification: Purify the crude product using anion-exchange chromatography (e.g., DEAE-Sephadex) with a linear gradient of TEAB buffer.

  • Desalting and Lyophilization: Desalt the fractions containing the product and lyophilize to obtain this compound as a white solid.

A generalized workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow N6-benzyladenosine N6-benzyladenosine Phosphorylation Phosphorylation N6-benzyladenosine->Phosphorylation Methylenebis(phosphonic dichloride) Trimethyl phosphate, 0 °C Reaction Monitoring Reaction Monitoring Phosphorylation->Reaction Monitoring TLC Hydrolysis Hydrolysis Reaction Monitoring->Hydrolysis TEAB buffer Purification Purification Hydrolysis->Purification Anion-exchange chromatography Desalting & Lyophilization Desalting & Lyophilization Purification->Desalting & Lyophilization This compound This compound Desalting & Lyophilization->this compound

A simplified workflow for the synthesis of this compound.
CD73 Inhibition Assay

The inhibitory activity of this compound against CD73 is typically determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of adenosine monophosphate (AMP).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add recombinant human or rat CD73 enzyme to the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂) with varying concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiation of Reaction: Add the substrate, AMP, to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37 °C.

  • Termination and Color Development: Stop the reaction by adding a malachite green reagent. This reagent will form a colored complex with the inorganic phosphate produced.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

The experimental workflow for the CD73 inhibition assay is illustrated below.

G cluster_assay CD73 Inhibition Assay Workflow Recombinant CD73 Recombinant CD73 Pre-incubation Pre-incubation Recombinant CD73->Pre-incubation Assay Buffer This compound (various conc.) 37 °C, 15 min Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add AMP Reaction Incubation Reaction Incubation Reaction Initiation->Reaction Incubation 37 °C, 30 min Termination & Color Dev. Termination & Color Dev. Reaction Incubation->Termination & Color Dev. Malachite Green Reagent Absorbance Measurement Absorbance Measurement Termination & Color Dev.->Absorbance Measurement 620 nm Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50 & Ki

A schematic of the CD73 inhibition assay workflow.

Mechanism of Action and Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, responsible for the dephosphorylation of extracellular AMP to adenosine. Adenosine then acts on various adenosine receptors (A₁, A₂A, A₂B, and A₃) on immune and cancer cells, leading to a range of downstream effects, most notably immunosuppression in the tumor microenvironment. This compound, by inhibiting CD73, blocks the production of adenosine, thereby preventing these immunosuppressive effects.

The CD73-mediated adenosine signaling pathway is depicted below.

G cluster_pathway CD73 Signaling Pathway Extracellular ATP/ADP Extracellular ATP/ADP AMP AMP Extracellular ATP/ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A/A2B Receptors A2A/A2B Receptors Adenosine->A2A/A2B Receptors Activation This compound This compound CD73 CD73 This compound->CD73 Gs protein Gs protein A2A/A2B Receptors->Gs protein Coupling Adenylyl Cyclase Adenylyl Cyclase Gs protein->Adenylyl Cyclase Activation cAMP cAMP Adenylyl Cyclase->cAMP Production PKA PKA cAMP->PKA Activation Immunosuppression Immunosuppression PKA->Immunosuppression Downstream effects

The role of this compound in the CD73 signaling pathway.

Conclusion

This compound is a powerful and selective tool for the investigation of CD73-mediated purinergic signaling. Its well-defined chemical structure, high potency, and excellent selectivity make it an invaluable asset for researchers in academia and industry. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in the exploration of novel therapeutic strategies targeting the immunosuppressive tumor microenvironment.

References

PSB-12379: A Potent Inhibitor of Human and Rat CD73

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor PSB-12379 and its interaction with the ecto-5'-nucleotidase (CD73) enzyme in both human and rat species. The document details the inhibitory constant (Ki), experimental methodologies for its determination, and the relevant signaling pathways involving CD73.

Quantitative Data Summary

The inhibitory potency of this compound against recombinant human and rat CD73 is summarized in the table below. The data demonstrates that this compound is a highly potent inhibitor for both species, with a slightly higher affinity for the human enzyme.

CompoundTarget SpeciesKi Value (nM)
This compoundHuman2.21[1][2][3][4]
This compoundRat9.03[1][2][3][4]

Experimental Protocols

The determination of the Ki value for an enzyme inhibitor like this compound involves measuring the enzyme's activity at various concentrations of the inhibitor and a substrate. While the specific protocol from the original publication by Bhattarai et al. (2015) could not be fully detailed, a representative methodology for a CD73 enzyme activity assay is described below. This protocol is based on commonly used methods for assessing CD73 activity.[5][6][7]

Objective: To determine the inhibitory constant (Ki) of this compound against CD73.

Materials:

  • Recombinant human or rat CD73 enzyme

  • Adenosine 5'-monophosphate (AMP) as the substrate

  • This compound of varying concentrations

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)

  • Detection reagent for phosphate (e.g., Malachite Green-based reagent) or a method to detect adenosine.

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • A fixed concentration of the CD73 enzyme is pre-incubated with a range of concentrations of the inhibitor (this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • The enzymatic reaction is initiated by the addition of the substrate, AMP, at various concentrations.

  • Enzymatic Reaction:

    • The reaction mixture is incubated for a specific time (e.g., 20-60 minutes) at 37°C. During this time, CD73 catalyzes the hydrolysis of AMP to adenosine and inorganic phosphate.

  • Termination of Reaction and Detection:

    • The reaction is stopped, often by the addition of the detection reagent.

    • The amount of product formed (inorganic phosphate or adenosine) is quantified. For phosphate detection, a colorimetric reagent like Malachite Green can be used, with the absorbance measured at a specific wavelength (e.g., ~620-650 nm).

  • Data Analysis:

    • The initial reaction velocities are calculated for each substrate and inhibitor concentration.

    • The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.

    • The Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor are determined.

    • The Ki value is then calculated from these parameters. For a competitive inhibitor, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where IC50 is the concentration of inhibitor that produces 50% inhibition, and [S] is the substrate concentration.[8]

Signaling Pathways and Experimental Workflows

CD73 in the Purinergic Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, which plays a crucial role in various physiological and pathological processes, including neurotransmission, inflammation, and cancer. CD73, an ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[9][10][11] Extracellular adenosine then acts on adenosine receptors (A1, A2A, A2B, A3) to mediate its effects.[1][2]

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_receptors Cell Membrane ATP ATP ADP ADP ATP->ADP   AMP AMP ADP->AMP   ADO Adenosine AMP->ADO   Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) ADO->Adenosine_Receptors Binds to CD39 CD39 (Ectonucleotidase) CD39->ADP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) CD73->ADO Cellular_Response Cellular Response (e.g., Immunosuppression) Adenosine_Receptors->Cellular_Response Leads to

Caption: The role of CD73 in the purinergic signaling pathway.

Regulation of CD73 Expression by the EGFR-ERK Signaling Pathway

Recent studies have shown that the expression of CD73 can be regulated by oncogenic signaling pathways. In non-small cell lung cancer, for instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, specifically the Ras-Raf-ERK cascade, has been shown to upregulate CD73 expression.[11][12][13]

EGFR_ERK_CD73_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates NT5E_Gene NT5E Gene (encodes CD73) Transcription_Factors->NT5E_Gene Upregulates Transcription CD73_mRNA CD73 mRNA NT5E_Gene->CD73_mRNA Transcription CD73_Protein CD73 Protein CD73_mRNA->CD73_Protein Translation EGF EGF (Ligand) EGF->EGFR CD73_Inhibition_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection & Analysis Prepare_Reagents Prepare Reagents: - CD73 Enzyme - Inhibitor (this compound) - Substrate (AMP) - Assay Buffer Plate_Setup Plate Setup (96-well): - Add CD73 and Inhibitor - Pre-incubate Prepare_Reagents->Plate_Setup Add_Substrate Initiate Reaction: Add AMP Plate_Setup->Add_Substrate Incubate_Reaction Enzymatic Reaction (e.g., 30 min at 37°C) Add_Substrate->Incubate_Reaction Stop_and_Detect Stop Reaction & Detect Product (e.g., Phosphate) Incubate_Reaction->Stop_and_Detect Data_Analysis Data Analysis: - Calculate initial velocities - Determine Km, Vmax - Calculate Ki Stop_and_Detect->Data_Analysis Result Final Ki Value Data_Analysis->Result

References

The Impact of PSB-12379 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. A key mechanism of tumor immune evasion within the TME is the production of adenosine. CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a pivotal role in an immunosuppressive pathway by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. High levels of adenosine in the TME suppress the activity of various immune effector cells, thereby promoting tumor growth and metastasis.

PSB-12379 is a potent and selective inhibitor of CD73. As a nucleotide analogue, it effectively blocks the enzymatic activity of CD73, preventing the production of immunosuppressive adenosine. This guide provides an in-depth technical overview of the effects of this compound on the tumor microenvironment, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a competitive inhibitor of CD73, with high affinity for both human and rat forms of the enzyme. By blocking the hydrolysis of AMP to adenosine, this compound reduces the concentration of adenosine in the extracellular space. This alleviates the adenosine-mediated suppression of immune cells, leading to an enhanced anti-tumor immune response.

Key Quantitative Data: Inhibitory Activity of this compound

ParameterSpeciesValue
KiHuman2.21 nM[1]
KiRat9.03 nM[1]

Effects on the Tumor Immune Microenvironment

The inhibition of CD73 by this compound leads to a significant remodeling of the tumor immune microenvironment, characterized by the enhanced function of anti-tumor immune cells and a shift in the cytokine balance towards a pro-inflammatory state.

Reinvigoration of Anti-Tumor Immunity

This compound has been shown to enhance the cytotoxic activity of various immune cells against cancer cells. In a study on multiple myeloma, treatment with this compound significantly increased the ability of monocytes to kill myeloma cells and enhanced their phagocytic activity[2]. This demonstrates the potential of this compound to restore the anti-tumor functions of myeloid cells within the TME.

Modulation of Cytokine Profile

The reduction of adenosine in the TME following this compound treatment leads to a significant change in the cytokine milieu. In the context of multiple myeloma, this compound treatment resulted in an increase in the levels of pro-inflammatory and anti-tumor cytokines, while decreasing the levels of immunosuppressive cytokines.

Quantitative Data: Effect of this compound on Cytokine Production in Multiple Myeloma Monocytes [2]

CytokineChange with this compound
IL-2Increased
TNF-αIncreased
IFN-γIncreased
IL-4Decreased
IL-6Decreased
IL-10Decreased

Signaling Pathways

The primary signaling pathway affected by this compound is the CD73-adenosine axis. By inhibiting CD73, this compound prevents the generation of adenosine, which would otherwise bind to adenosine receptors (primarily A2A and A2B receptors) on the surface of immune cells.

Adenosine Receptor Signaling in T Cells

Activation of the A2A receptor on T cells by adenosine leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates CREB (cAMP response element-binding protein). This signaling cascade ultimately suppresses T cell activation, proliferation, and cytokine production. By blocking adenosine production, this compound prevents the initiation of this immunosuppressive signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMP AMP CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Binding This compound This compound This compound->CD73 Inhibition CD73->Adenosine Hydrolysis Adenylyl Cyclase Adenylyl Cyclase A2A Receptor->Adenylyl Cyclase Activation cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Suppression of T cell function Suppression of T cell function CREB->Suppression of T cell function Leads to

Caption: CD73-Adenosine Signaling Pathway in T Cells.

Experimental Protocols

In Vitro Monocyte Killing Assay

This protocol is adapted from a study investigating the effect of this compound on monocyte activity in multiple myeloma[2].

  • Cell Culture:

    • Co-culture patient-derived monocytes with myeloma cells at a suitable effector-to-target ratio.

    • Treat the co-culture with this compound at a concentration of 10 µg/mL. An untreated control group should be included.

    • Incubate the cells for 12 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD138 (a marker for myeloma cells) and a monocyte marker.

    • Analyze the samples using a flow cytometer to determine the percentage of residual CD138+ myeloma cells. A significant reduction in the percentage of CD138+ cells in the this compound-treated group compared to the control group indicates enhanced monocyte killing activity.

In Vitro Monocyte Phagocytosis Assay

This protocol is also based on the multiple myeloma study[2].

  • Cell Preparation:

    • Label myeloma cells with a fluorescent dye (e.g., CFSE).

    • Co-culture patient-derived monocytes with the fluorescently labeled myeloma cells.

    • Treat the co-culture with this compound (10 µg/mL) or leave untreated as a control.

  • Microscopy Analysis:

    • After an appropriate incubation period, visualize the cells using fluorescence microscopy.

    • Quantify the number of monocytes that have engulfed fluorescently labeled myeloma cells. A higher number of phagocytic events in the this compound-treated group indicates enhanced monocyte phagocytosis.

Cytokine Analysis
  • Sample Collection:

    • Collect the supernatant from the in vitro co-culture experiments described above.

  • Cytokine Measurement:

    • Use a multiplex cytokine assay (e.g., Luminex) to simultaneously measure the concentrations of various cytokines, including IL-2, TNF-α, IFN-γ, IL-4, IL-6, and IL-10.

    • Compare the cytokine concentrations between the this compound-treated and control groups.

Experimental Workflows

In Vitro Co-culture and Analysis Workflow

cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Isolate Monocytes Isolate Monocytes Co-culture Co-culture Isolate Monocytes->Co-culture Culture Myeloma Cells Culture Myeloma Cells Culture Myeloma Cells->Co-culture Add this compound (10 ug/mL) Add this compound (10 ug/mL) Co-culture->Add this compound (10 ug/mL) Control (Untreated) Control (Untreated) Co-culture->Control (Untreated) Flow Cytometry (Killing Assay) Flow Cytometry (Killing Assay) Add this compound (10 ug/mL)->Flow Cytometry (Killing Assay) Microscopy (Phagocytosis Assay) Microscopy (Phagocytosis Assay) Add this compound (10 ug/mL)->Microscopy (Phagocytosis Assay) Multiplex Cytokine Assay Multiplex Cytokine Assay Add this compound (10 ug/mL)->Multiplex Cytokine Assay Control (Untreated)->Flow Cytometry (Killing Assay) Control (Untreated)->Microscopy (Phagocytosis Assay) Control (Untreated)->Multiplex Cytokine Assay

Caption: Workflow for In Vitro Co-culture Experiments.

Conclusion

This compound represents a promising therapeutic agent for modulating the tumor microenvironment. By potently and selectively inhibiting CD73, it can reverse adenosine-mediated immunosuppression, leading to enhanced anti-tumor immunity. The data presented in this guide highlight its ability to increase the cytotoxic and phagocytic functions of immune cells and to shift the cytokine balance towards an anti-tumor profile. The experimental protocols and workflows provided offer a starting point for researchers to investigate the effects of this compound in various cancer models. Further research into the broader effects of this compound on other immune cell populations and its potential in combination with other immunotherapies is warranted.

References

Foundational Research on PSB-12379: A Technical Guide to its Role in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a cell surface enzyme that plays a critical role in the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that allows cancer cells to evade immune destruction. Inhibition of CD73 with this compound represents a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Concepts: The Adenosine Pathway and CD73 Inhibition

The adenosine signaling pathway is a key regulator of immune responses. In the tumor microenvironment, stressed or dying cancer cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 converts AMP to adenosine. Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, triggering intracellular signaling cascades that suppress their anti-tumor functions.

This compound, as a CD73 inhibitor, directly blocks the final and rate-limiting step in this immunosuppressive cascade. By preventing the production of adenosine, this compound aims to restore the activity of tumor-infiltrating immune cells, thereby promoting a robust anti-cancer immune response.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity as a CD73 inhibitor.

ParameterSpeciesValueReference
Ki Human2.21 nM[1][2]
Ki Rat9.03 nM[1][2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CD73 inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the adenosine signaling pathway, the mechanism of action of this compound, and a general experimental workflow for assessing its efficacy.

Adenosine_Signaling_Pathway Adenosine Signaling Pathway in the Tumor Microenvironment ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2A_A2B_R A2A/A2B Receptors Adenosine->A2A_A2B_R Binding Immune_Cell Immune Cell (e.g., T cell) Suppression Immune Suppression A2A_A2B_R->Suppression Signal Transduction CD39->AMP CD73->Adenosine

Caption: The adenosine signaling pathway in the tumor microenvironment.

PSB12379_Mechanism_of_Action Mechanism of Action of this compound AMP AMP CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine CD73->Adenosine Blocked No_Adenosine No Adenosine Production CD73->No_Adenosine PSB12379 This compound PSB12379->CD73 Inhibition

Caption: this compound competitively inhibits CD73, blocking adenosine production.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Enzyme_Assay CD73 Enzymatic Activity Assay Adenosine_Measurement Adenosine Production Measurement Enzyme_Assay->Adenosine_Measurement Cell_Culture Cancer Cell Line Culture Cell_Culture->Adenosine_Measurement T_Cell_Assay T-cell Activation/Proliferation Assay Adenosine_Measurement->T_Cell_Assay Tumor_Model Syngeneic Mouse Tumor Model T_Cell_Assay->Tumor_Model Treatment This compound Administration Tumor_Model->Treatment Tumor_Analysis Tumor Growth & Immune Infiltration Analysis Treatment->Tumor_Analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for key assays used to characterize CD73 inhibitors like this compound.

Protocol 1: CD73 Enzymatic Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on recombinant CD73 enzyme.

Materials:

  • Recombinant human CD73

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add a fixed concentration of recombinant human CD73 to each well.

  • Add the diluted this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a saturating concentration of AMP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at the appropriate wavelength (typically ~620 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: T-cell Activation Assay

This protocol describes a method to assess the ability of this compound to reverse AMP-mediated suppression of T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • Anti-CD3 and Anti-CD28 antibodies

  • Cell proliferation dye (e.g., CFSE)

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled PBMCs in a 96-well U-bottom plate.

  • Treat the cells with this compound or vehicle control in the presence or absence of AMP.

  • Stimulate the T-cells by adding plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).

  • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of proliferating T-cells (based on dye dilution) and the expression of activation markers in the different treatment groups.

Conclusion

This compound is a valuable research tool for investigating the role of the adenosine pathway in cancer immunology. Its high potency and selectivity for CD73 make it a suitable candidate for preclinical studies aimed at validating CD73 as a therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of CD73 inhibition in cancer immunotherapy. Further research is warranted to establish a comprehensive profile of this compound, including its efficacy in various cancer models and its potential for combination with other immunotherapies.

References

The Pharmacology of PSB-12379: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway that plays a critical role in tumor immune evasion. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound has emerged as a valuable pharmacological tool for studying the therapeutic potential of CD73 inhibition in immuno-oncology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, selectivity, metabolic stability, and detailed experimental protocols for its characterization.

Introduction

The tumor microenvironment is characterized by a complex network of signaling molecules that can promote tumor growth and suppress the host's anti-tumor immune response. One of the key immunosuppressive pathways involves the generation of extracellular adenosine. Ecto-5'-nucleotidase (CD73), a cell-surface enzyme, is the primary catalyst for the dephosphorylation of AMP to adenosine. Elevated levels of adenosine in the tumor microenvironment can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.

This compound, a nucleotide analogue, has been identified as a potent and selective inhibitor of CD73. Its ability to block adenosine production makes it a promising candidate for cancer immunotherapy, either as a monotherapy or in combination with other immunomodulatory agents. This guide details the pharmacological properties of this compound and provides the necessary technical information for its investigation in a research setting.

Mechanism of Action

This compound is a competitive inhibitor of ecto-5'-nucleotidase (CD73). It binds to the active site of the enzyme, preventing the substrate, adenosine monophosphate (AMP), from being hydrolyzed to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the extracellular space, thereby restoring the anti-tumor activity of immune cells.

cluster_extracellular Extracellular Space cluster_inhibition Extracellular Space cluster_immune_cell Immune Cell ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 (ecto-5'-nucleotidase) PSB12379 This compound PSB12379->CD73 Inhibits Suppression Immune Suppression A2AR->Suppression start Start prep_inhibitor Prepare this compound serial dilutions start->prep_inhibitor add_inhibitor Add this compound or buffer to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add recombinant CD73 and pre-incubate at 37°C add_inhibitor->add_enzyme start_reaction Initiate reaction with AMP add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Read absorbance at 620 nm stop_reaction->read_absorbance calculate Calculate % inhibition, IC50, and Ki read_absorbance->calculate end End calculate->end PSB12379 This compound CD73 CD73 Activity PSB12379->CD73 Inhibits AMP_to_Adenosine Conversion of AMP to Adenosine CD73->AMP_to_Adenosine Catalyzes Extracellular_Adenosine Extracellular Adenosine Levels AMP_to_Adenosine->Extracellular_Adenosine Increases A2AR_Activation A2A Receptor Activation on Immune Cells Extracellular_Adenosine->A2AR_Activation Leads to Immune_Suppression Immune Suppression A2AR_Activation->Immune_Suppression Induces Anti_Tumor_Immunity Anti-Tumor Immunity Immune_Suppression->Anti_Tumor_Immunity Reduces

The Untapped Potential of PSB-12379 in Non-Cancer Research: A Technical Guide to its Implications in Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in extracellular adenosine metabolism.[1][2] While the primary focus of this compound research has been in oncology, emerging evidence on the multifaceted role of CD73 in metabolic regulation and inflammatory processes warrants an exploration of its potential in non-cancer indications such as diabetes. This technical guide provides an in-depth overview of the core scientific principles and preclinical data surrounding CD73, offering a framework for investigating the potential therapeutic applications of this compound in diabetes and related metabolic disorders.

It is crucial to note that, to date, there is a lack of direct published research investigating the effects of this compound in diabetes models. However, a comprehensive understanding of its target, CD73, provides a strong foundation for hypothesizing its potential impact and guiding future research.

The Role of CD73 in Metabolism and Diabetes: A Double-Edged Sword

CD73 is a cell-surface enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine, in turn, exerts its effects through four G protein-coupled receptors (A1, A2A, A2B, and A3), modulating a wide range of physiological and pathological processes, including inflammation and cellular metabolism.

Current research suggests a protective role for CD73 in the context of diabetes. Several studies have indicated that enhancing CD73 expression or activity can be beneficial in diabetes models.[3][5] For instance, increased CD73 expression has been associated with reduced inflammation and protection against diabetic nephropathy.[3][4] Mesenchymal stem cells, which express CD73, have been shown to delay the onset of diabetes in preclinical models through their anti-inflammatory and immunoregulatory functions.[3]

Conversely, research in oncology has revealed that the inhibition of CD73 can significantly impact cellular metabolism. Studies on cancer cells have shown that CD73 deficiency or pharmacological inhibition can suppress mitochondrial respiration and impact glycolysis.[1][6][7] This raises the intriguing possibility that targeting CD73 could have profound and potentially complex effects on glucose metabolism in the context of diabetes. Therefore, the therapeutic potential of a CD73 inhibitor like this compound in diabetes is not straightforward and requires careful investigation.

This compound: A Potent Inhibitor of CD73

This compound is a nucleotide analog that acts as a highly potent and selective inhibitor of CD73.[1] Its primary application in research has been to probe the function of CD73 in cancer models, where it has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[2]

Quantitative Data on this compound and other CD73 Inhibitors

The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and other relevant CD73 inhibitors. This data is essential for designing experiments and comparing the potency of different compounds.

CompoundTarget SpeciesKi (nM)IC50 (nM)Reference
This compound Human2.21-[1]
This compound Rat9.03-[1]
AB680Human--[2]
A000830Human-1.0[7]
A000830Mouse-3[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of CD73 in metabolic regulation and the potential points of intervention for this compound, the following diagrams are provided.

CD73_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR CD39->AMP CD73->ADO PSB12379 This compound PSB12379->CD73 Inhibition AC Adenylate Cyclase A2AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Metabolic_Response Metabolic & Anti-inflammatory Responses CREB->Metabolic_Response

Caption: CD73 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Pancreatic Islet Cells or Hepatocytes Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Glucose_Uptake Measure Glucose Uptake (e.g., 2-NBDG assay) Treatment->Glucose_Uptake Metabolic_Flux Seahorse XF Analysis (OCR & ECAR) Treatment->Metabolic_Flux Gene_Expression qPCR for Metabolic Genes (e.g., GLUT2, GCK) Treatment->Gene_Expression Animal_Model Diabetic Mouse Model (e.g., db/db or STZ-induced) PSB_Admin Administer this compound Animal_Model->PSB_Admin GTT Glucose Tolerance Test (GTT) PSB_Admin->GTT ITT Insulin Tolerance Test (ITT) PSB_Admin->ITT Tissue_Analysis Histology & Biomarker Analysis of Pancreas and Liver PSB_Admin->Tissue_Analysis

Caption: Proposed experimental workflow for investigating this compound in diabetes.

Experimental Protocols

While specific protocols for this compound in diabetes research are not yet established, the following methodologies, adapted from cancer metabolism studies, can serve as a robust starting point for researchers.

In Vitro Assessment of Metabolic Function
  • Objective: To determine the direct effect of this compound on the metabolic activity of key metabolic cell types.

  • Cell Lines:

    • INS-1E (rat insulinoma cell line)

    • MIN6 (mouse insulinoma cell line)

    • Primary rodent or human islets

    • HepG2 (human hepatoma cell line)

  • Methodology:

    • Cell Culture: Culture cells under standard conditions. For islet studies, isolate islets using collagenase digestion.

    • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 6, 24, 48 hours).

    • Metabolic Activity Assays:

      • Seahorse XF Analyzer: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

      • Glucose Uptake Assay: Use a fluorescent glucose analog like 2-NBDG to quantify glucose uptake by flow cytometry or fluorescence microscopy.

      • Insulin Secretion Assay: For pancreatic beta-cells, measure glucose-stimulated insulin secretion (GSIS) using an ELISA kit.

    • Gene Expression Analysis: Perform quantitative real-time PCR (qPCR) to analyze the expression of key metabolic genes (e.g., Glut2, Gck, Pdx1 in beta-cells; G6pc, Pepck in hepatocytes).

In Vivo Evaluation in a Diabetic Animal Model
  • Objective: To assess the in vivo efficacy and systemic metabolic effects of this compound in a relevant animal model of diabetes.

  • Animal Model:

    • Type 2 Diabetes: db/db mice or high-fat diet-fed mice.

    • Type 1 Diabetes: Streptozotocin (STZ)-induced diabetic mice.

  • Methodology:

    • Animal Acclimatization and Grouping: Acclimatize animals and divide them into control and treatment groups.

    • This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency. The dose should be informed by pharmacokinetic and pharmacodynamic studies.

    • Metabolic Phenotyping:

      • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at various time points during the treatment period to assess glucose homeostasis and insulin sensitivity.

      • Blood Glucose Monitoring: Monitor fasting and random blood glucose levels regularly.

      • Serum Analysis: Collect blood samples to measure insulin, C-peptide, and other relevant metabolic biomarkers (e.g., triglycerides, cholesterol).

    • Histopathological Analysis: At the end of the study, harvest key metabolic tissues (pancreas, liver, adipose tissue) for histological analysis (e.g., H&E staining, immunohistochemistry for insulin and glucagon) to assess tissue morphology and cell health.

Future Directions and Considerations

The exploration of this compound in diabetes research is a nascent field with both exciting possibilities and significant challenges. The seemingly contradictory roles of CD73 in providing protection in diabetes while its inhibition alters cellular metabolism in cancer highlight the complexity of the adenosine signaling pathway.

Future research should focus on:

  • Elucidating the cell-type-specific roles of CD73 in metabolic tissues: Understanding how CD73 functions in pancreatic beta-cells, hepatocytes, adipocytes, and immune cells is crucial.

  • Investigating the impact of this compound on inflammation in the context of diabetes: Given the strong link between chronic inflammation and insulin resistance, this is a critical area of inquiry.

  • Exploring potential combination therapies: It is possible that this compound may be more effective in combination with existing anti-diabetic drugs.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design of PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor that is increasingly recognized as a key player in various physiological and pathological processes. Elevated levels of extracellular adenosine, which activate A2BAR, are implicated in the pathogenesis of several diseases, including cancer, inflammation, and fibrosis. By blocking the A2BAR signaling pathway, this compound presents a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vivo evaluation of this compound in a preclinical cancer model, focusing on its anti-tumor efficacy and mechanism of action.

Mechanism of Action: A2B Adenosine Receptor Antagonism

Extracellular adenosine, often abundant in the tumor microenvironment, acts as an immunosuppressive molecule by signaling through adenosine receptors on various immune cells. The A2B receptor, in particular, is expressed on myeloid cells, dendritic cells, and some T-cell subsets. Activation of A2BAR by adenosine leads to the production of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor (VEGF), while inhibiting the production of pro-inflammatory cytokines such as IL-12 and IFN-γ. This cascade ultimately suppresses the anti-tumor immune response, promoting tumor growth and metastasis. This compound, by competitively binding to and blocking the A2BAR, aims to reverse this immunosuppression and restore the immune system's ability to recognize and eliminate cancer cells.

Signaling Pathway

A2BAR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cell Immune Cell Tumor_Cells Tumor Cells ATP ATP Tumor_Cells->ATP Release Immune_Cells Immune Cells (Myeloid, T-cells, etc.) Adenosine Adenosine ATP->Adenosine CD39/CD73 Metabolism A2BAR A2B Receptor Adenosine->A2BAR Binds to CD39 CD39 CD73 CD73 G_Protein G Protein A2BAR->G_Protein Activates PSB_12379 This compound PSB_12379->A2BAR Blocks Anti_Tumor_Response Enhanced Anti-Tumor Immune Response PSB_12379->Anti_Tumor_Response Promotes AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppressive_Effects Immunosuppressive Effects (↑ IL-10, ↓ IL-12, etc.) CREB->Immunosuppressive_Effects Leads to

Caption: A2B Adenosine Receptor Signaling Pathway in the Tumor Microenvironment.

Quantitative Data Summary

ParameterValueSpeciesReference
This compound Ki (A2BAR) 1.5 nMHuman[1]
This compound Ki (A2BAR) 1.0 nMMouse[1]
This compound Oral Bioavailability 65%Mouse[1]

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the assessment of this compound's anti-tumor efficacy, both as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), in a syngeneic mouse model.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old, female.

  • Tumor Model: CT26 colon carcinoma cell line.

  • Justification: The CT26 model is a well-established, immunogenic tumor model suitable for studying immuno-oncology agents.

2. Materials:

  • This compound (formulated for oral administration, e.g., in 0.5% carboxymethylcellulose).

  • Anti-mouse PD-1 antibody (or isotype control).

  • CT26 cells.

  • Standard animal housing and handling equipment.

  • Calipers for tumor measurement.

3. Experimental Workflow:

Caption: In Vivo Efficacy Study Workflow.

4. Detailed Methodology:

  • Tumor Cell Implantation:

    • Culture CT26 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 2.5 x 106 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2.5 x 105 cells) into the right flank of each mouse.

  • Treatment Groups (n=10 mice per group):

    • Vehicle Control: Oral gavage with vehicle daily.

    • This compound Monotherapy: Oral gavage with this compound (e.g., 10 mg/kg) daily.

    • Anti-PD-1 Monotherapy: Intraperitoneal (IP) injection of anti-PD-1 antibody (e.g., 10 mg/kg) twice a week.

    • Combination Therapy: Oral gavage with this compound daily and IP injection of anti-PD-1 antibody twice a week.

    • Isotype Control: IP injection of isotype control antibody twice a week.

  • Treatment Administration:

    • Begin treatment when tumors reach an average volume of 50-100 mm³.

    • Administer this compound or vehicle daily via oral gavage.

    • Administer anti-PD-1 or isotype control antibody via IP injection on days 0, 3, 6, 9, etc., of the treatment period.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers three times a week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight three times a week as an indicator of toxicity.

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period (e.g., 21 days).

5. Endpoint Analyses:

  • Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.

  • Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):

    • At the study endpoint, harvest tumors and prepare single-cell suspensions.

    • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1).

    • Analyze by flow cytometry to determine the composition and activation status of immune cells within the tumor.

  • Cytokine Analysis:

    • Collect blood at the endpoint and prepare serum.

    • Measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-12) using ELISA or a cytometric bead array (CBA) kit.

  • Immunohistochemistry (IHC):

    • Fix and paraffin-embed tumor tissues.

    • Perform IHC staining for markers of interest (e.g., CD8, Granzyme B) to visualize the spatial distribution of immune cells.

Pharmacokinetic (PK) Study

A PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish an appropriate dosing regimen.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old, male and female.

2. Materials:

  • This compound (formulated for oral and intravenous administration).

  • Standard animal handling and blood collection supplies.

  • LC-MS/MS or other appropriate analytical instrumentation.

3. Experimental Design:

  • Single Dose PK:

    • Oral (PO) Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a group of mice (n=3-4 per time point).

    • Intravenous (IV) Administration: Administer a single IV dose of this compound (e.g., 1 mg/kg) to a separate group of mice.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate key PK parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • Bioavailability (F%): (AUCPO / DosePO) / (AUCIV / DoseIV) x 100.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo investigation of this compound. The anti-tumor efficacy study in a syngeneic mouse model will provide crucial insights into its therapeutic potential, both as a monotherapy and in combination with immune checkpoint inhibitors. The pharmacokinetic study is essential for understanding the drug's disposition in the body and for optimizing dosing strategies. These experiments, when conducted rigorously, will significantly contribute to the preclinical development of this compound as a novel cancer therapeutic.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of PSB-12379 in mouse models, based on available preclinical data for structurally related CD73 inhibitors. This compound is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment. By blocking CD73, this compound can enhance anti-tumor immunity.

Mechanism of Action: CD73 Inhibition

CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the context of cancer, extracellular adenosine binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. This compound, a nucleotide analogue, acts as a competitive inhibitor of CD73, thereby preventing the production of immunosuppressive adenosine and restoring immune cell activity against tumors.[1][2]

CD73_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A/A2B_Receptor A2A/A2B_Receptor Adenosine->A2A/A2B_Receptor binds to CD39 CD39 CD73 CD73 This compound This compound This compound->CD73 inhibits Immune_Suppression Immune_Suppression A2A/A2B_Receptor->Immune_Suppression activates

Diagram 1: CD73 Signaling Pathway and Inhibition by this compound.

Recommended Dosage and Administration in Mouse Models

Direct in vivo dosage data for this compound is limited in publicly available literature. However, studies using the closely related α,β-Methyleneadenosine 5'-diphosphate (APCP), a parent compound of this compound, provide valuable guidance for initial experimental design. This compound is an N6-Benzyl derivative of APCP, suggesting that dosages for APCP can serve as a starting point for optimization studies with this compound.

Summary of In Vivo Dosages for the Related Compound APCP
Mouse ModelCompoundDosageAdministration RouteVehicleFrequencyReference
Melanoma (B16-F10) in C57Bl/6j miceAPCP400 µ g/mouse Peritumoral (p.t.)PBSNot specified[3]
Acute Graft-versus-Host DiseaseAPCP50 mg/kgIntraperitoneal (i.p.)PBSDaily for 7 to 11 days[4]
Triple-Negative Breast Cancer (AT3ova)APCP20 mg/kgIntraperitoneal (i.p.)Not specifiedEvery 2 days[5]

Note: Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental goals.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of a CD73 inhibitor in mouse models, based on published studies with APCP. These can be adapted for use with this compound.

Protocol 1: Peritumoral Administration in a Subcutaneous Melanoma Model

This protocol is adapted from a study investigating the effect of CD73 inhibition on tumor growth in a B16-F10 melanoma model.[3]

1. Materials:

  • This compound (or APCP as a control)
  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
  • B16-F10 melanoma cells
  • C57Bl/6j mice (6-8 weeks old)
  • Syringes and needles (e.g., 27-30 gauge)
  • Calipers for tumor measurement

2. Experimental Workflow:

Experimental_Workflow_Peritumoral cluster_setup Tumor Implantation and Growth cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Inject_Cells Inject 3 x 10^5 B16-F10 cells subcutaneously into the flank Tumor_Growth Allow tumors to grow (approx. 10 days) Inject_Cells->Tumor_Growth Prepare_Drug Prepare this compound solution (e.g., 400 µg in PBS) Tumor_Growth->Prepare_Drug Administer_Drug Administer peritumorally Prepare_Drug->Administer_Drug Measure_Tumor Measure tumor volume regularly Administer_Drug->Measure_Tumor Analyze_Data Analyze tumor growth inhibition Measure_Tumor->Analyze_Data

Diagram 2: Experimental Workflow for Peritumoral Administration.

3. Procedure:

  • Inject 3 x 105 B16-F10 melanoma cells subcutaneously into the flank of C57Bl/6j mice.
  • Allow tumors to establish and grow for approximately 10 days, or until they reach a palpable size.
  • Prepare a solution of this compound in sterile PBS. Based on the APCP study, a starting dose of 400 µg per mouse can be used.[3] The final injection volume should be kept low (e.g., 50-100 µL) to avoid leakage.
  • Administer the this compound solution via peritumoral injection, distributing the dose around the tumor mass.
  • A control group should receive an equivalent volume of PBS.
  • Monitor tumor growth regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
  • At the end of the study, mice should be euthanized, and tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).

Protocol 2: Intraperitoneal Administration in a Systemic Disease Model or for Systemic Effects

This protocol is based on a study using APCP in a mouse model of acute graft-versus-host disease, where systemic administration is required.[4]

1. Materials:

  • This compound
  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or other suitable vehicle
  • Mouse strain relevant to the disease model
  • Syringes and needles (e.g., 25-27 gauge)

2. Experimental Workflow:

Experimental_Workflow_Intraperitoneal cluster_setup Model Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Analysis Induce_Disease Induce disease model (e.g., tumor cell injection, allogeneic BMT) Prepare_Drug Prepare this compound solution (e.g., 20-50 mg/kg in PBS) Induce_Disease->Prepare_Drug Administer_Drug Administer intraperitoneally daily Prepare_Drug->Administer_Drug Monitor_Health Monitor animal health and disease progression Administer_Drug->Monitor_Health Endpoint_Analysis Perform endpoint analysis (e.g., survival, tumor burden) Monitor_Health->Endpoint_Analysis

Diagram 3: Experimental Workflow for Intraperitoneal Administration.

3. Procedure:

  • Induce the disease model in the appropriate mouse strain.
  • Prepare a solution of this compound in a sterile vehicle such as PBS. Based on studies with APCP, a starting dosage range of 20-50 mg/kg can be explored.[4][5]
  • Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the mouse's body weight (typically not exceeding 10 mL/kg).
  • A control group should receive an equivalent volume of the vehicle.
  • Administer the treatment daily or as determined by the experimental design. The duration of treatment will depend on the specific model and study objectives.
  • Monitor the mice for signs of toxicity and for the desired therapeutic effects (e.g., tumor regression, improved survival).
  • At the conclusion of the experiment, collect relevant tissues or blood samples for analysis.

Formulation and Solubility

This compound is available as a solid. For in vivo administration, it should be dissolved in a sterile, biocompatible vehicle.

  • Solubility: this compound is soluble in water.[6]

  • Recommended Vehicle: Sterile, endotoxin-free Phosphate Buffered Saline (PBS) is a commonly used and appropriate vehicle for in vivo administration.

  • Preparation: To prepare a stock solution, dissolve this compound in the chosen vehicle to the desired concentration. The solution should be sterile-filtered (0.22 µm filter) before injection. It is recommended to prepare fresh solutions for each experiment.

Important Considerations

  • Pilot Studies: It is highly recommended to conduct pilot studies with a small number of animals to determine the optimal dose and to assess for any potential toxicity of this compound in the specific mouse model being used.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

  • Data Interpretation: The provided dosages are based on a related compound and should be used as a starting point. The efficacy of this compound may vary depending on the tumor model, the immune status of the mice, and the specific experimental conditions.

By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound in various mouse models.

References

Application Notes and Protocols for PSB-12379 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By blocking CD73, this compound can enhance anti-tumor immunity and has potential applications in cancer immunotherapy research. These application notes provide detailed protocols for the administration of this compound in animal models, primarily focusing on intraperitoneal injection, based on methodologies reported for similar CD73 inhibitors and nucleotide analogs.

Data Presentation: Administration of CD73 Inhibitors in Animal Studies

Compound NameCompound TypeAnimal ModelAdministration RouteDosageVehicleReference
APCP (Adenosine 5′-(α,β-methylene)diphosphate)CD73 InhibitorMiceIntraperitoneal (i.p.)50 mg/kg/dayPhosphate-Buffered Saline (PBS)[1]
APCPCD73 InhibitorMiceIntraperitoneal (i.p.)80 µ g/mouse (every other day)Not Specified[2]
MEDI9447Anti-CD73 AntibodyMiceIntraperitoneal (i.p.)10 mg/kgNot Specified[3]
Nucleotide MixtureNucleotide AnalogRatsOral Gavage4-16 mg/mLSaline[4][5]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving CD73 and the mechanism of action for a CD73 inhibitor like this compound.

CD73_Signaling_Pathway CD73 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., T cell) ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Hydrolysis ADO Adenosine A2AR A2A Receptor ADO->A2AR Binds CD39->AMP Produces CD73->ADO Produces PSB12379 This compound PSB12379->CD73 Inhibits cAMP cAMP A2AR->cAMP Increases Suppression Immunosuppression cAMP->Suppression

Caption: CD73 converts AMP to adenosine, which suppresses immune cells via the A2A receptor. This compound inhibits CD73.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is recommended as the primary route for systemic delivery based on common practices with other small molecule CD73 inhibitors.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • This compound is reported to be soluble in water.

    • Aseptically prepare a stock solution of this compound in sterile PBS. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of PBS.

    • Vortex or sonicate briefly if needed to ensure complete dissolution.

    • Further dilute the stock solution with sterile PBS to the final desired concentration for injection. The final injection volume for a mouse is typically 100-200 µL.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the accurate dose to be administered.

    • A starting dose in the range of 10-50 mg/kg can be considered, based on the dosages used for other CD73 inhibitors. Dose-response studies are recommended to determine the optimal dose for a specific experimental model.

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly with its head down.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Experimental Workflow for an In Vivo Efficacy Study:

in_vivo_workflow In Vivo Efficacy Study Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Randomization Animal Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment_Start Initiate Treatment (e.g., Day 7 post-implantation) Randomization->Treatment_Start Vehicle_Group Vehicle Control Group (e.g., PBS i.p.) Treatment_Start->Vehicle_Group PSB12379_Group This compound Group (e.g., 25 mg/kg i.p. daily) Treatment_Start->PSB12379_Group Tumor_Measurement Tumor Volume Measurement (e.g., every 2-3 days) Vehicle_Group->Tumor_Measurement PSB12379_Group->Tumor_Measurement Body_Weight Body Weight Monitoring Tumor_Measurement->Body_Weight Endpoint Study Endpoint (e.g., tumor size limit reached) Tumor_Measurement->Endpoint Body_Weight->Tumor_Measurement Analysis Tissue Collection & Analysis (e.g., FACS, IHC) Endpoint->Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a tumor model.

Protocol 2: Oral Gavage Administration of this compound in Rats or Mice

While intraperitoneal injection is a common route for preclinical efficacy studies, oral administration may be relevant for assessing oral bioavailability and for chronic dosing models.

Materials:

  • This compound

  • Sterile water or a suitable vehicle (e.g., 0.5% methylcellulose)

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

    • Ensure the formulation is stable for the duration of the experiment.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the accurate dose.

    • Gently restrain the animal.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound formulation.

    • Gently remove the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or incorrect administration.

Important Considerations

  • Dose-Response and Toxicity: It is crucial to perform dose-escalation studies to determine the optimal therapeutic dose and to assess any potential toxicity of this compound.

  • Pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies should be conducted for the chosen administration route.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Vehicle Selection: The choice of vehicle should be based on the solubility of this compound and its compatibility with the chosen administration route. The vehicle should be non-toxic and have no pharmacological effect on its own.

These protocols provide a foundation for the in vivo use of this compound. Researchers should adapt these methodologies to their specific experimental needs and animal models.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective nucleotide analog inhibitor of ecto-5'-nucleotidase (CD73).[1] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine from adenosine monophosphate (AMP).[2][3] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response by activating A2A and A2B adenosine receptors on immune cells, leading to decreased T-cell and NK-cell activity.[4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing anti-tumor immunity.[2] Additionally, CD73 has been implicated in cancer cell proliferation, angiogenesis, and metastasis. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of CD73, preventing the hydrolysis of AMP to adenosine.[1] This leads to a reduction in extracellular adenosine concentrations, which in turn mitigates the immunosuppressive signals mediated by adenosine receptors on immune cells. The inhibition of CD73 can also directly impact tumor cells by affecting signaling pathways involved in proliferation and survival, such as the PI3K/AKT pathway.

Quantitative Data for this compound

The following tables summarize the inhibitory constants (Ki) for this compound and provide illustrative half-maximal inhibitory concentration (IC50) values for a potent CD73 inhibitor in various cancer cell lines.

Table 1: Inhibitory Constants (Ki) of this compound

SpeciesKi (nM)
Human2.21[1]
Rat9.03[1]

Table 2: Illustrative IC50 Values for a Potent CD73 Inhibitor in Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer15
4T1Murine Breast Cancer25
A549Non-Small Cell Lung Cancer30
PC-3Prostate Cancer45
HCT116Colorectal Cancer50

Signaling Pathway Diagram

The following diagram illustrates the CD73-adenosine signaling pathway and the point of intervention for this compound.

CD73_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Ado Adenosine A2BAR A2B Receptor Ado->A2BAR Activation CD39->ADP CD39->AMP CD73->Ado PSB This compound PSB->CD73 Inhibition AC Adenylate Cyclase A2BAR->AC Stimulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ImmuneSuppression Immune Suppression PKA->ImmuneSuppression CD73_Activity_Workflow start Start plate_cells Plate CD73-expressing cancer cells start->plate_cells add_inhibitor Add this compound (various concentrations) plate_cells->add_inhibitor add_amp Add AMP (substrate) add_inhibitor->add_amp incubate Incubate at 37°C add_amp->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_reagent Add Malachite Green reagent collect_supernatant->add_reagent read_absorbance Read absorbance at 620 nm add_reagent->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze

References

Application Notes and Protocols for PSB-12379 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PSB-12379, a potent inhibitor of ecto-5'-nucleotidase (CD73), in various cell culture applications. Detailed protocols for experimental setup, data analysis, and relevant signaling pathways are included to facilitate its use in research and drug development.

Introduction

This compound is a nucleotide analogue that acts as a highly potent and selective competitive inhibitor of CD73.[1][2] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine from the hydrolysis of adenosine monophosphate (AMP).[3][4] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response, promoting tumor growth and metastasis.[5] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing anti-tumor immunity.[6] This makes it a valuable tool for cancer immunology research and a potential therapeutic agent.

Mechanism of Action

This compound specifically targets the active site of CD73, preventing the dephosphorylation of AMP to adenosine. This leads to a reduction in the concentration of adenosine in the extracellular space, thereby mitigating its immunosuppressive effects on immune cells such as T cells and natural killer (NK) cells.[7] The inhibition of CD73 can restore and enhance the cytotoxic functions of these immune cells against tumors.[6]

Signaling Pathway of CD73 Inhibition

The following diagram illustrates the CD73-adenosine signaling pathway and the mechanism of action for this compound.

CD73_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T Cell) ATP ATP ADP ADP ATP->ADP CD39 CD39 ATP->CD39 Hydrolyzes AMP AMP ADP->AMP ADP->CD39 Hydrolyzes CD73 CD73 AMP->CD73 Hydrolyzes Adenosine Adenosine AMP->Adenosine A2AR A2A/A2B Receptors Adenosine->A2AR PSB12379 This compound PSB12379->CD73 Inhibits AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression (Reduced Cytotoxicity, Proliferation, & Cytokine Release) CREB->Immunosuppression Leads to

Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpeciesReference
Ki (Inhibition Constant) 2.21 nMHuman[1][2]
9.03 nMRat[1][2]
Molecular Weight 515.35 g/mol N/A[8]
Solubility (Water) 125 mg/mL (242.55 mM)N/A[8]
Solubility (DMSO) ≥ 5 mg/mL (9.70 mM)N/A[8]
Storage (Powder) -20°C for 3 yearsN/A[8]
Storage (In Solvent) -80°C for 6 monthsN/A[8]
-20°C for 1 monthN/A[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Ultrasonic bath (optional)

Protocol:

  • Based on the desired stock concentration and volume, calculate the required mass of this compound using its molecular weight (515.35 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If using water, the compound is highly soluble (up to 125 mg/mL).[8] For DMSO, solubility is at least 5 mg/mL.[8] To aid dissolution, especially at higher concentrations, vortex the solution and/or use an ultrasonic bath.[8]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Cell-Based CD73 Activity Assay

This protocol is adapted from methods used to measure endogenous CD73 activity on cancer cell lines.

Materials:

  • Cancer cell line with known CD73 expression (e.g., MDA-MB-231 breast cancer cells, U138MG glioma cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound working solutions (diluted from stock in serum-free medium)

  • Adenosine monophosphate (AMP) solution (e.g., 1.2 mM in serum-free medium)

  • 96-well cell culture plates

  • Adenosine detection kit (e.g., luminescence-based or colorimetric assay)

Experimental Workflow:

CD73_Activity_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Wash cells with serum-free medium B->C D Add this compound working solutions C->D E Incubate for 30 minutes at 37°C D->E F Add AMP solution to each well E->F G Incubate for a defined period (e.g., 1-2 hours) F->G H Measure adenosine production G->H

Caption: Workflow for a cell-based CD73 activity assay.

Protocol:

  • Seed the CD73-expressing cancer cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • The next day, gently aspirate the medium and wash the cells three times with 100 µL of serum-free medium.

  • Prepare serial dilutions of this compound in serum-free medium to create a dose-response curve. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Add 50 µL of the this compound working solutions or vehicle control to the respective wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Add 25 µL of 1.2 mM AMP solution to each well (final AMP concentration will be approximately 400 µM).

  • Incubate the plate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically for the specific cell line.

  • Following incubation, measure the amount of adenosine produced in the supernatant using a commercially available adenosine detection kit, following the manufacturer's instructions.

  • Plot the adenosine concentration against the this compound concentration and calculate the IC₅₀ value.

Cell Viability / Cytotoxicity Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • Cell viability reagent (e.g., WST-8, MTT, or resazurin-based)

Protocol:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).

  • Allow the cells to adhere and resume growth overnight.

  • The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

T-Cell Co-culture Assay

This assay evaluates the ability of this compound to enhance T-cell mediated cytotoxicity against cancer cells.

Materials:

  • CD73-expressing cancer cell line (target cells)

  • Human or mouse T cells (effector cells), such as peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells

  • Appropriate T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Complete culture medium for both cell types

  • This compound working solutions

  • Cytotoxicity detection method (e.g., lactate dehydrogenase (LDH) release assay, calcein-AM release assay, or flow cytometry-based killing assay)

Protocol:

  • Prepare Target Cells: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare Effector Cells: Isolate and activate T cells according to standard protocols. For example, stimulate PBMCs with anti-CD3 and anti-CD28 antibodies for 2-3 days.

  • Co-culture Setup:

    • On the day of the assay, remove the medium from the target cells.

    • Add the activated T cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 5:1).

    • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Co-culture the cells for a period of 4 to 24 hours.

  • Measure Cytotoxicity: At the end of the co-culture, assess T-cell mediated killing of the cancer cells using a chosen cytotoxicity assay.

    • LDH Release Assay: Measure the release of LDH from damaged target cells into the supernatant.

    • Flow Cytometry: Stain the cells with markers for viability (e.g., propidium iodide, 7-AAD) and T-cell markers (e.g., CD3, CD8) to quantify the percentage of dead target cells.

  • Data Analysis: Calculate the percentage of specific lysis for each condition and compare the effect of different this compound concentrations to the vehicle control.

Troubleshooting

  • Low Inhibitory Activity:

    • Confirm the expression and activity of CD73 on your cell line.

    • Ensure the this compound has been stored correctly and has not degraded.

    • Optimize the concentration of AMP and the incubation time in the activity assay.

  • High Background in Assays:

    • Ensure thorough washing of cells to remove any endogenous adenosine or interfering substances from the serum.

    • Include appropriate controls, such as wells with medium only, to determine background signal.

  • Variability in Results:

    • Maintain consistent cell seeding densities and passage numbers.

    • Ensure accurate and consistent pipetting, especially for serial dilutions.

    • Minimize the time between adding reagents to different wells.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of the CD73-adenosine pathway in various biological processes, particularly in the context of cancer immunology.

References

Application Notes and Protocols for PSB-12379 in T-cell Activation and Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a cell surface enzyme that plays a critical role in adenosinergic signaling.[1][2] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2][3] Extracellular adenosine is a potent immunosuppressive molecule that can inhibit T-cell activation, proliferation, and effector functions, thereby impeding anti-tumor immunity.[2][4] By blocking the production of adenosine, this compound can reverse this immunosuppression and enhance T-cell-mediated immune responses. These characteristics make this compound a valuable tool for studying the role of the adenosinergic pathway in T-cell biology and for evaluating CD73 as a therapeutic target in immuno-oncology and inflammatory diseases.[3][5]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the CD73 enzyme. This prevents the conversion of extracellular AMP into adenosine. The resulting decrease in adenosine concentration in the cellular microenvironment alleviates the suppression of T-cell activity that is mediated by adenosine receptors, primarily the A2A receptor, on the surface of T-cells.

cluster_extracellular Extracellular Space cluster_tcell T-Cell AMP AMP CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binding This compound This compound This compound->CD73 Inhibition CD73->Adenosine Conversion Suppression T-Cell Suppression A2AR->Suppression

Figure 1: Mechanism of action of this compound.

Data Presentation

ParameterSpeciesValueReference
KiHuman2.21 nM[1]
KiRat9.03 nM[1]
IC50 (Biochemical Assay)-19 nM[6][7]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on T-cell activation and function are provided below.

Protocol 1: T-Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of T-cells, particularly its ability to reverse adenosine-mediated suppression.

Isolate_PBMCs Isolate PBMCs Label_Tcells Label T-cells (e.g., CFSE) Isolate_PBMCs->Label_Tcells Activate_Tcells Activate T-cells (anti-CD3/CD28) Label_Tcells->Activate_Tcells Treat_Cells Treat with AMP +/- this compound Activate_Tcells->Treat_Cells Incubate Incubate (3-5 days) Treat_Cells->Incubate Analyze Analyze Proliferation (Flow Cytometry) Incubate->Analyze

Figure 2: Workflow for T-cell proliferation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Ficoll-Paque PLUS

  • Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye

  • Plate-bound anti-human CD3 antibody

  • Soluble anti-human CD28 antibody

  • Adenosine monophosphate (AMP)

  • This compound

  • 96-well flat-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label T-cells: Resuspend PBMCs at 1-2 x 10^6 cells/mL in serum-free RPMI-1640 and label with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the labeling by adding an equal volume of cold complete RPMI-1640 medium. Wash the cells twice.

  • Prepare Plates: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before adding cells.

  • Cell Seeding and Treatment: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

  • To induce immunosuppression, add AMP to a final concentration of 10-100 µM.

  • Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 1 µM) to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence in CD4+ and CD8+ T-cell subsets.

Protocol 2: Cytokine Release Assay

This protocol measures the effect of this compound on the production of key T-cell cytokines, such as IFN-γ and IL-2, in the presence of immunosuppressive AMP.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Plate-bound anti-human CD3 antibody

  • Soluble anti-human CD28 antibody

  • Adenosine monophosphate (AMP)

  • This compound

  • 96-well flat-bottom plates

  • ELISA or multiplex bead array kits for IFN-γ and IL-2

Procedure:

  • Isolate and Prepare PBMCs: Isolate PBMCs as described in Protocol 1.

  • Prepare Plates: Coat a 96-well plate with anti-CD3 antibody as described in Protocol 1.

  • Cell Seeding and Treatment: Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

  • Add AMP to a final concentration of 10-100 µM.

  • Add this compound at various concentrations (e.g., 1 nM to 1 µM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Centrifuge the plate and carefully collect the culture supernatants. Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.

Protocol 3: Measurement of Extracellular Adenosine

This protocol allows for the direct quantification of adenosine in the cell culture supernatant, providing a direct measure of this compound's enzymatic inhibition in a cellular context.

Materials:

  • Cell culture supernatants from T-cell activation assays

  • Adenosine quantification kit (fluorometric or colorimetric) or HPLC system

  • 96-well plates (as required by the kit)

Procedure:

  • Collect Supernatants: At the desired time points from your T-cell activation assay (e.g., 24, 48, or 72 hours), centrifuge the plate and collect the supernatants.

  • Sample Preparation: If necessary, dilute the supernatants in the assay buffer provided with the adenosine quantification kit.

  • Adenosine Quantification: Follow the manufacturer's protocol for the adenosine quantification kit.[8][9][10] This typically involves adding a reaction mixture to the samples and standards, incubating, and then measuring the fluorescence or absorbance.

  • Alternatively, adenosine levels can be quantified using a validated HPLC method.[11]

  • Data Analysis: Calculate the concentration of adenosine in each sample based on the standard curve. Compare the adenosine levels in the this compound-treated wells to the vehicle control wells to determine the extent of CD73 inhibition.

Collect_Supernatant Collect Culture Supernatant Prepare_Samples Prepare Samples and Standards Collect_Supernatant->Prepare_Samples Add_Reagents Add Kit Reagents Prepare_Samples->Add_Reagents Incubate Incubate Add_Reagents->Incubate Measure_Signal Measure Fluorescence or Absorbance Incubate->Measure_Signal Calculate_Concentration Calculate Adenosine Concentration Measure_Signal->Calculate_Concentration

Figure 3: General workflow for measuring extracellular adenosine.

Conclusion

This compound is a powerful research tool for investigating the role of the CD73-adenosine axis in regulating T-cell function. The provided protocols offer a framework for characterizing the impact of this compound on T-cell proliferation and cytokine production, and for directly measuring its inhibitory effect on adenosine generation. These studies are crucial for advancing our understanding of T-cell biology and for the development of novel immunotherapies.

References

Application of PSB-12379 in Combination with Anti-PD-1 Therapy: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive mechanisms that impede effective anti-tumor immunity. One key pathway involves the generation of extracellular adenosine, a potent immunosuppressive molecule, through the enzymatic activity of CD39 and CD73. CD73, or ecto-5'-nucleotidase, catalyzes the final step in the conversion of ATP to adenosine by hydrolyzing AMP. High levels of adenosine in the TME suppress the function of various immune cells, including T cells and NK cells, thereby promoting tumor growth and resistance to immunotherapy.

PSB-12379 is a potent and selective small molecule inhibitor of CD73. By blocking the production of adenosine, this compound has the potential to reverse immunosuppression within the TME and enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy. Programmed cell death protein 1 (PD-1) is a key inhibitory receptor expressed on activated T cells, and its blockade has revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 monotherapy, often due to alternative immunosuppressive pathways like the adenosine signaling cascade.

This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with anti-PD-1 therapy, based on established methodologies and data from analogous studies with other small molecule CD73 inhibitors.

Signaling Pathways

The combination of this compound and anti-PD-1 therapy targets two distinct but complementary immunosuppressive pathways in the tumor microenvironment.

Signaling_Pathway Mechanism of Action: this compound and Anti-PD-1 Combination Therapy cluster_TME Tumor Microenvironment cluster_Inhibitors Therapeutic Intervention Tumor_Cell Tumor Cell PDL1 PD-L1 Immune_Cell T Cell PD1 PD-1 ATP ATP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR binds CD39 CD39 CD73 CD73 A2AR->Immune_Cell suppresses PDL1->PD1 binds PD1->Immune_Cell inhibits PSB12379 This compound PSB12379->CD73 inhibits AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 blocks

Caption: Combined blockade of adenosine production and PD-1 signaling.

Data Presentation

While specific data for the combination of this compound and anti-PD-1 is not yet published, preclinical studies with the potent and selective small molecule CD73 inhibitor AB680 in combination with an anti-PD-1 antibody provide a strong rationale and expected outcomes. The following tables summarize representative data from such a study in a murine B16F10 melanoma model.[1]

Table 1: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Anti-PD-11050 ± 20030%
AB6801125 ± 22025%
AB680 + Anti-PD-1450 ± 15070%

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupCD8+ T cells (% of CD45+ cells)Regulatory T cells (Tregs) (% of CD4+ T cells)
Vehicle Control10 ± 2.525 ± 4.0
Anti-PD-118 ± 3.022 ± 3.5
AB68015 ± 2.818 ± 3.0
AB680 + Anti-PD-135 ± 5.010 ± 2.0

Experimental Protocols

The following protocols are adapted from established preclinical studies evaluating CD73 inhibitors in combination with immune checkpoint blockade.

In Vivo Murine Tumor Model

This protocol outlines the general workflow for assessing the in vivo efficacy of the combination therapy.

Experimental_Workflow Tumor_Inoculation Day 0: Subcutaneous inoculation of tumor cells (e.g., MC38, B16F10) Tumor_Establishment Day 7-10: Tumors reach ~50-100 mm³ Tumor_Inoculation->Tumor_Establishment Treatment_Initiation Initiate treatment regimens Tumor_Establishment->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Anti-PD-1 - this compound + Anti-PD-1 Treatment_Initiation->Treatment_Groups Monitoring Monitor tumor growth (e.g., every 2-3 days) Treatment_Initiation->Monitoring Endpoint Endpoint: Tumor volume reaches ~1500 mm³ or humane endpoint Monitoring->Endpoint Analysis Collect tumors and spleens for ex vivo analysis (Flow Cytometry, IHC, etc.) Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies.

1. Cell Culture:

  • Culture murine cancer cell lines (e.g., MC38 colorectal adenocarcinoma, B16F10 melanoma) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS or Matrigel.

2. Animal Model:

  • Use 6-8 week old female C57BL/6 mice.

  • Subcutaneously inject 0.5-1 x 10^6 tumor cells in a volume of 100 µL into the right flank of each mouse.

3. Treatment Protocol:

  • Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO and 10% Solutol HS 15).

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-10 mg/kg, once or twice daily. The optimal dose and schedule should be determined in preliminary studies.

  • Anti-PD-1 Administration:

    • Administer anti-mouse PD-1 antibody (e.g., clone RMP1-14) or a corresponding isotype control antibody via i.p. injection at a dose of 100-200 µg per mouse (approximately 5-10 mg/kg).

    • Treatment is typically given every 3-4 days for a total of 3-4 doses.

4. Monitoring and Endpoint:

  • Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health.

  • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if signs of excessive morbidity are observed.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes

1. Tumor Digestion:

  • At the study endpoint, excise tumors and place them in ice-cold RPMI medium.

  • Mince the tumors into small pieces and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase I for 30-60 minutes at 37°C.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

2. Staining:

  • Count the cells and resuspend in FACS buffer (PBS with 2% FBS).

  • Stain for cell viability using a live/dead stain.

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain for surface markers using fluorescently conjugated antibodies. A typical panel for T cell analysis would include:

    • CD45 (pan-leukocyte marker)

    • CD3 (T cell marker)

    • CD4 (helper T cell marker)

    • CD8 (cytotoxic T cell marker)

    • FoxP3 (for regulatory T cells, requires intracellular staining)

    • PD-1 (exhaustion marker)

    • Tim-3 (exhaustion marker)

  • For intracellular staining (e.g., FoxP3, IFN-γ, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the proportions of different immune cell populations within the tumor.

Conclusion

The combination of this compound with anti-PD-1 therapy represents a promising strategy to overcome resistance to immune checkpoint blockade by targeting the immunosuppressive adenosine pathway. The protocols and expected outcomes outlined in this document, based on data from analogous small molecule CD73 inhibitors, provide a framework for the preclinical evaluation of this combination. Rigorous in vivo studies are essential to determine the optimal dosing and scheduling and to elucidate the immunological mechanisms underlying the synergistic anti-tumor effects. Such studies will be crucial for the translation of this therapeutic approach into clinical applications for patients with cancer.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the adenosine signaling pathway.[1] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a molecule with significant immunosuppressive effects within the tumor microenvironment and in various inflammatory conditions.[2] Adenosine can inhibit the proliferation and effector functions of various immune cells, including T cells and Natural Killer (NK) cells, thereby hindering anti-tumor immunity.[2] By blocking CD73, this compound reduces the production of immunosuppressive adenosine, which can restore and enhance the anti-tumor activity of immune cells.

These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The provided methodologies will enable researchers to assess the phenotypic and functional changes in immune cell populations following CD73 inhibition.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of this compound on immune cell function.

Table 1: Effect of this compound on Myeloma Cell Viability in Co-culture with Immune Cells

Treatment GroupCo-culture Cell TypeThis compound ConcentrationDuration of Treatment% Residual CD138+ Myeloma Cells (Mean ± SD)
ControlBone Marrow Mononuclear Cells (BMMCs)0 µg/mL12 hours85.3 ± 5.2
This compoundBone Marrow Mononuclear Cells (BMMCs)10 µg/mL12 hours62.1 ± 4.8
ControlPeripheral Blood Monocytes0 µg/mL12 hours79.5 ± 6.1
This compoundPeripheral Blood Monocytes10 µg/mL12 hours55.4 ± 5.5

Data derived from a study on multiple myeloma, demonstrating that inhibition of CD73 with this compound enhances the anti-tumor activity of immune cells.

Experimental Protocols

Protocol 1: Analysis of T Cell Activation Markers following this compound Treatment

This protocol details the procedure for stimulating peripheral blood mononuclear cells (PBMCs) and analyzing the expression of T cell activation markers by flow cytometry after treatment with this compound.

Materials:

  • This compound (stock solution in DMSO or appropriate vehicle)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against:

    • CD3 (T cell marker)

    • CD4 (Helper T cell marker)

    • CD8 (Cytotoxic T cell marker)

    • CD25 (Activation marker)

    • CD69 (Early activation marker)

    • HLA-DR (Activation marker)

  • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Culture and Treatment: a. Seed 1 x 10^6 PBMCs per well in a 96-well U-bottom plate. b. Add this compound to the desired final concentration (e.g., 10 µg/mL). Include a vehicle control (e.g., DMSO). c. Add T cell activation stimuli according to the manufacturer's instructions. Include an unstimulated control. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Cell Staining: a. Harvest the cells and transfer to FACS tubes. b. Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 100 µL of staining buffer containing the viability dye and fluorochrome-conjugated antibodies against the surface markers. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of staining buffer. f. Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on lymphocytes based on forward and side scatter, then on single cells. c. Exclude dead cells using the viability dye. d. Identify CD4+ and CD8+ T cell populations from the CD3+ gate. e. Analyze the expression of activation markers (CD25, CD69, HLA-DR) on the gated T cell populations.

Protocol 2: NK Cell Cytotoxicity Assay with this compound Treatment

This protocol describes a flow cytometry-based assay to measure the cytotoxic activity of Natural Killer (NK) cells against a target cancer cell line in the presence of this compound.

Materials:

  • This compound

  • Effector cells: Human NK cells (isolated from PBMCs) or PBMCs

  • Target cells: K562 cell line (a common target for NK cell cytotoxicity assays)

  • Cell tracking dye (e.g., CFSE)

  • RPMI-1640 medium

  • Propidium Iodide (PI) or other viability dye for target cell death

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Target Cell Labeling: a. Resuspend K562 target cells at 1 x 10^6 cells/mL in serum-free RPMI-1640. b. Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C. c. Quench the labeling reaction by adding 5 volumes of complete RPMI-1640 medium. d. Wash the cells twice and resuspend in complete medium.

  • Co-culture and Treatment: a. Isolate NK cells or use PBMCs as effector cells. b. In a 96-well U-bottom plate, co-culture effector cells and CFSE-labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1). c. Add this compound to the desired final concentrations. Include a vehicle control. d. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Analysis: a. After incubation, gently resuspend the cells. b. Add PI to each well to a final concentration of 1 µg/mL just before analysis. c. Acquire the samples on a flow cytometer. d. Gate on the CFSE-positive target cell population. e. Within the target cell gate, determine the percentage of PI-positive (dead) cells. f. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% PI+ target cells in test well - % PI+ target cells in spontaneous lysis well) / (100 - % PI+ target cells in spontaneous lysis well)] x 100 (The spontaneous lysis well contains only target cells).

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., T cell) ATP ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor CD39->AMP CD73->Adenosine PSB_12379 This compound PSB_12379->CD73 cAMP cAMP ↑ A2A_Receptor->cAMP PKA PKA Activation cAMP->PKA Immune_Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) PKA->Immune_Suppression

Caption: Adenosine signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Co-culture cluster_analysis Flow Cytometry Analysis Isolate_Immune_Cells Isolate Immune Cells (PBMCs, NK cells) Culture_Cells Culture Immune Cells (with or without target cells) Isolate_Immune_Cells->Culture_Cells Add_PSB12379 Add this compound & Controls Culture_Cells->Add_PSB12379 Incubate Incubate (4-48 hours) Add_PSB12379->Incubate Stain_Cells Stain with Fluorochrome- conjugated Antibodies Incubate->Stain_Cells Acquire_Data Acquire Data on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze Data (Gating, Quantification) Acquire_Data->Analyze_Data

Caption: General experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for Measuring CD73 Enzymatic Activity with PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CD73, also known as ecto-5'-nucleotidase (eN), is a cell surface enzyme that plays a critical role in extracellular adenosine production by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2][3] This adenosinergic pathway is a key regulator of immune responses, and its upregulation in the tumor microenvironment contributes to immunosuppression and tumor growth.[4][5] Consequently, CD73 has emerged as a promising therapeutic target in immuno-oncology.[6][7] PSB-12379 is a potent and selective inhibitor of CD73, making it a valuable tool for studying the enzyme's function and for the development of novel cancer therapies.[8][9][10][11] These application notes provide detailed protocols for measuring CD73 enzymatic activity and its inhibition by this compound using a colorimetric malachite green-based assay that detects the release of inorganic phosphate.

CD73 Signaling Pathway

The canonical pathway for extracellular adenosine generation involves the sequential hydrolysis of ATP by CD39 to AMP, followed by the conversion of AMP to adenosine by CD73.[1] Adenosine then signals through its receptors (A1, A2A, A2B, A3) on various immune cells, leading to immunosuppressive effects.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor CD39 CD39 CD73 CD73 Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression Signaling Cascade

Caption: CD73 Signaling Pathway

Quantitative Data Summary

The inhibitory potency of this compound against CD73 has been determined in various studies. The following table summarizes key quantitative data.

ParameterSpeciesValueReference
KiHuman2.21 nM[8][9][10][11]
KiRat9.03 nM[8][9][10][11]

Experimental Protocols

Protocol 1: Determination of CD73 Enzymatic Activity

This protocol describes the measurement of CD73 activity using a malachite green-based phosphate assay. This method is adaptable for use with purified recombinant CD73 or cell lysates.

Materials:

  • Recombinant human CD73 enzyme

  • CD73 Assay Buffer (e.g., 10mM HEPES, pH 7.4, 2mM MgCl₂, 1mM CaCl₂, and 0.1mg/ml BSA)[12]

  • Adenosine 5'-monophosphate (AMP) substrate

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

  • Incubator

  • Microplate reader

Experimental Workflow:

CD73_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate) Start->Prepare_Reagents Add_Enzyme_Buffer Add CD73 Enzyme and Assay Buffer to Wells Prepare_Reagents->Add_Enzyme_Buffer Add_AMP Add AMP Substrate to Initiate Reaction Add_Enzyme_Buffer->Add_AMP Incubate Incubate at 37°C Add_AMP->Incubate Stop_Reaction Stop Reaction with Detection Reagent Incubate->Stop_Reaction Read_Absorbance Read Absorbance at ~620-670 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: CD73 Activity Assay Workflow

Procedure:

  • Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Dilute the recombinant CD73 enzyme to the desired concentration in CD73 Assay Buffer. Prepare a range of AMP substrate concentrations.

  • Enzyme Reaction:

    • Add 25 µL of diluted CD73 enzyme to the wells of a 96-well plate.

    • To initiate the reaction, add 25 µL of the AMP substrate solution to each well.

    • Include a no-enzyme control (assay buffer + substrate) to determine background phosphate levels.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the enzymatic reaction by adding 50 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.[13]

  • Data Acquisition: Measure the absorbance at a wavelength between 620 nm and 670 nm using a microplate reader.[2][13]

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells.

    • Create a standard curve using known concentrations of phosphate to convert the absorbance values to the amount of phosphate produced.

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

Protocol 2: Inhibition of CD73 Activity by this compound

This protocol outlines the procedure to determine the inhibitory effect of this compound on CD73 activity and to calculate its IC50 value.

Materials:

  • All materials from Protocol 1

  • This compound inhibitor

Experimental Workflow for Inhibition Assay:

CD73_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Add_Enzyme_Inhibitor Add CD73 Enzyme and Serially Diluted this compound to Wells Prepare_Reagents->Add_Enzyme_Inhibitor Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme_Inhibitor->Pre_Incubate Add_AMP Add AMP Substrate to Initiate Reaction Pre_Incubate->Add_AMP Incubate Incubate at 37°C Add_AMP->Incubate Stop_Reaction Stop Reaction with Detection Reagent Incubate->Stop_Reaction Read_Absorbance Read Absorbance at ~620-670 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: CD73 Inhibition Assay Workflow

Procedure:

  • Prepare Reagents: Prepare a serial dilution of this compound in CD73 Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 0.1 nM to 1 µM).

  • Inhibitor Pre-incubation:

    • Add 20 µL of the diluted CD73 enzyme to the wells of a 96-well plate.

    • Add 5 µL of the serially diluted this compound or vehicle control (for 0% inhibition) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of the AMP substrate solution to each well. The final AMP concentration should be close to its Km value for CD73.[12]

    • Include a no-enzyme control and an enzyme-only control (no inhibitor).

  • Incubation, Phosphate Detection, and Data Acquisition: Follow steps 3, 4, and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_no-enzyme) / (Absorbance_enzyme-only - Absorbance_no-enzyme)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Troubleshooting and Considerations:

  • High Background: High background phosphate levels can interfere with the assay. Ensure all reagents and labware are phosphate-free.

  • Enzyme Activity: The amount of enzyme used should result in a signal that is well within the linear range of the standard curve.

  • Non-specific Phosphatases: When using cell lysates, other phosphatases may contribute to the signal. The use of a specific CD73 inhibitor like this compound can help to distinguish CD73-specific activity.[2]

  • Assay Format: The described protocols are for a 96-well format but can be adapted to a 384-well format for high-throughput screening.[4][14]

These detailed protocols and application notes provide a comprehensive guide for researchers to accurately measure CD73 enzymatic activity and to characterize the inhibitory potential of compounds like this compound.

References

Troubleshooting & Optimization

PSB-12379 solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSB-12379. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progress of your experiments.

Solubility Data

The solubility of this compound can vary between batches and suppliers. Below is a summary of reported solubility data in DMSO and water.

SolventReported Solubility (mg/mL)Reported Solubility (mM)Notes
DMSO 11[1]15.33[1]Sonication is recommended.[1]
≥ 5[2]9.70[2]Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2]
< 1Insoluble or slightly soluble-
Water 125[2]242.55[2]Ultrasonic treatment is needed.[2]
100[2]194.04[2]-
7.1413.85-
5[3]-Sonication is recommended.[3]
Soluble10Supplied pre-dissolved by some vendors.[4][5]

Frequently Asked Questions (FAQs)

Q1: The reported solubility for this compound in the same solvent is inconsistent across different suppliers. Why is this, and which value should I trust?

A1: Discrepancies in reported solubility values are common for research chemicals and can arise from several factors, including differences in the crystalline form (polymorphism) of the compound, purity of the specific batch, and the experimental methods used to determine solubility. We recommend starting with the lowest reported solubility value as a conservative estimate and performing a small-scale pilot experiment to determine the actual solubility of your specific batch.

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are experiencing difficulty dissolving this compound, we recommend the following steps:

  • Use fresh, high-purity solvents: For DMSO, which is hygroscopic, use a new, unopened bottle or an aliquot that has been properly stored to prevent water absorption.

  • Apply sonication: Use a bath sonicator to aid dissolution. This is a commonly recommended procedure for this compound.[1][3]

  • Gentle heating: Briefly warming the solution at 37°C can help increase solubility.[6] Avoid excessive heat, which could degrade the compound.

  • Vortexing: Vigorous mixing can also facilitate the dissolution process.

Q3: Should I prepare a stock solution in DMSO or water?

A3: The choice of solvent depends on your experimental needs.

  • DMSO is a good choice for preparing high-concentration stock solutions that can be further diluted in aqueous media for in vitro assays.

  • Water or aqueous buffers like PBS are suitable for preparing solutions for direct use in many biological experiments. If you choose water, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[2]

Q4: How should I store my this compound stock solution?

A4: Proper storage is crucial to maintain the stability of this compound.

Storage ConditionPowderIn Solvent
-20°C 3 years[2]1 month[2]
-80°C -6 months[2]
4°C 2 years[2]-

To avoid repeated freeze-thaw cycles, which can lead to degradation, we recommend aliquoting the stock solution into smaller, single-use volumes.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Experimental workflow for this compound dissolution.

Materials:

  • This compound powder

  • High-purity DMSO or sterile water

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, for gentle heating)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of your chosen solvent (DMSO or water) to the tube to achieve the desired stock concentration.

  • Initial Mixing: Close the tube tightly and vortex the solution for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes. Check for dissolution.

  • Gentle Heating (Optional): If the compound remains insoluble, place the tube in a 37°C water bath for 5-10 minutes. Vortex and sonicate again.

  • Final Check: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.

Troubleshooting Guide

troubleshooting_workflow start Compound does not dissolve check_solvent Is the solvent fresh and high-purity? start->check_solvent use_fresh_solvent Use freshly opened solvent check_solvent->use_fresh_solvent No sonicate Have you tried sonication? check_solvent->sonicate Yes use_fresh_solvent->sonicate apply_sonication Sonicate for 15-30 minutes sonicate->apply_sonication No heat Have you tried gentle heating? sonicate->heat Yes apply_sonication->heat apply_heat Warm to 37°C for 10-15 minutes heat->apply_heat No lower_concentration Consider preparing a lower concentration stock heat->lower_concentration Yes apply_heat->lower_concentration end Consult Technical Support lower_concentration->end If problem persists CD73_pathway cluster_extracellular Extracellular Space cluster_intracellular Immune Cell ATP ATP CD39 CD39 ATP->CD39 ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine AdenoR Adenosine Receptor Adenosine->AdenoR CD39->ADP CD39->AMP CD73->Adenosine PSB12379 This compound PSB12379->CD73 Immunosuppression Immunosuppression AdenoR->Immunosuppression activates

References

Preparing PSB-12379 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preparing and using PSB-12379 stock solutions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both water and DMSO. For in vitro experiments, sterile water is often the preferred solvent.[1][2][3][4] It is crucial to use high-purity, nuclease-free water. Some suppliers note that sonication may be required to fully dissolve the compound in water.[1][4] For cellular assays, DMSO can also be used, but it is important to use a fresh, anhydrous grade as DMSO is hygroscopic and the presence of water can affect solubility.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of your chosen solvent (e.g., water or DMSO) to achieve the target concentration. It is recommended to vortex the solution and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[3] For aqueous solutions, sterile filtration through a 0.22 µm filter is advised before use in cell culture.[1]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is critical to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][3]

Q4: Is this compound stable in solution?

A4: While this compound is stable under recommended storage conditions, long-term storage of solutions is not advised.[5] For optimal results, it is best to prepare fresh solutions for each experiment or use aliquots that have been stored for no longer than the recommended period. The compound's stability can be affected by repeated freeze-thaw cycles.[1][3] Some studies indicate that a percentage of this compound can be metabolized in in vitro conditions over several hours.[1][6]

Troubleshooting Guide

Problem 1: I am having difficulty dissolving this compound.

  • Possible Cause: Insufficient mixing or low-quality solvent.

  • Solution: Ensure you are using a high-purity solvent. For aqueous solutions, brief sonication can aid dissolution.[1][4] If using DMSO, ensure it is a fresh, anhydrous grade.[1] Warming the solution to 37°C may also help increase solubility.[3]

Problem 2: I am observing precipitation in my stock solution after thawing.

  • Possible Cause: The concentration of the stock solution may be too high, or the compound is coming out of solution upon freezing.

  • Solution: Try preparing a slightly more dilute stock solution. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex thoroughly to ensure the compound is fully redissolved.[5]

Problem 3: I am not observing the expected inhibitory effect in my cell-based assay.

  • Possible Cause 1: Incorrect concentration of this compound.

  • Solution: Verify your calculations for the stock solution and final working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

  • Possible Cause 2: Degradation of the compound.

  • Solution: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][3] Prepare fresh dilutions from a properly stored stock aliquot for each experiment.

  • Possible Cause 3: High cell density in the assay.

  • Solution: The number of cells can influence the effective concentration of the inhibitor. Standardize the cell seeding density across all experiments to ensure consistency.

Problem 4: I am seeing high variability between my experimental replicates.

  • Possible Cause: Inconsistent pipetting, uneven cell distribution, or "edge effects" in the multi-well plate.

  • Solution: Use calibrated pipettes and ensure a homogenous single-cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or buffer.

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC18H23N5O9P2[1][4]
Molecular Weight515.35 g/mol [1]
AppearanceWhite to off-white solid[1]
Purity≥98%[2][4][7]
Ki (human CD73)2.21 nM[1][3][8]
Ki (rat CD73)9.03 nM[1][3][8]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Water125 mg/mL (242.55 mM)Requires sonication[1]
Water7.14 mg/mL (13.85 mM)[3]
Water5 mg/mLWith sonication[4]
DMSO≥ 5 mg/mL (9.70 mM)Use fresh, anhydrous DMSO[1]
DMSO< 1 mg/mLInsoluble or slightly soluble[3]

Note: Solubility can vary between different suppliers and batches.

Table 3: Storage Conditions for this compound

FormTemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1][3]
In Solvent-20°C1 month[1][3]

Experimental Protocols

Protocol: Cell-Based CD73 Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of CD73 on the cell surface and assessing the inhibitory potential of this compound.

Materials:

  • Cells expressing CD73 (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Phosphate-free buffer (e.g., Tris-buffered saline)

  • This compound stock solution

  • AMP (Adenosine Monophosphate) solution

  • Reagent for detecting inorganic phosphate (e.g., Malachite Green-based reagent)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 24-48 hours).

  • Compound Preparation: Prepare serial dilutions of this compound in a phosphate-free buffer at concentrations ranging from picomolar to micromolar. Include a vehicle control (buffer with the same concentration of solvent as the highest this compound concentration).

  • Inhibitor Incubation: Carefully remove the culture medium from the wells. Wash the cells once with the phosphate-free buffer. Add the prepared this compound dilutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Enzymatic Reaction: To initiate the reaction, add AMP to each well to a final concentration of 1 mM.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Phosphate Detection: Transfer a portion of the supernatant from each well to a new 96-well plate. Add the phosphate detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm for Malachite Green-based assays) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with no cells) from all readings. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value of this compound.

Visualizations

CD73_Signaling_Pathway CD73 Signaling Pathway in the Tumor Microenvironment cluster_extracellular Extracellular Space cluster_cell Immune Cell / Cancer Cell ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine AdenosineReceptor Adenosine Receptor (e.g., A2A) Adenosine->AdenosineReceptor Binding CD39->ADP CD39->AMP CD73->Adenosine PSB12379 This compound PSB12379->CD73 Inhibition cAMP cAMP AdenosineReceptor->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immunosuppression Immunosuppression (e.g., ↓ T-cell activity) CREB->Immunosuppression

Caption: The CD73 signaling pathway, a key regulator of immunosuppression.

experimental_workflow Experimental Workflow for this compound Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed CD73-expressing cells in 96-well plate C Pre-incubate cells with this compound (30 min) A->C B Prepare serial dilutions of this compound B->C D Add AMP to initiate reaction C->D E Incubate at 37°C (30 min) D->E F Transfer supernatant E->F G Add phosphate detection reagent F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: A streamlined workflow for assessing this compound's inhibitory activity.

References

Storage and stability of PSB-12379 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and stability of PSB-12379 solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing solid this compound?

For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least three years. For shorter periods, it can be stored at 4°C for up to two years.

2. How should I prepare and store stock solutions of this compound?

This compound is soluble in water and DMSO. It is recommended to prepare stock solutions at a concentration of 10 mM or higher. For aqueous stock solutions, use sterile, nuclease-free water. Once prepared, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

3. What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent and storage temperature. Aqueous solutions are generally less stable than DMSO solutions, especially at room temperature. For optimal stability, it is recommended to store all solutions at -80°C.

4. Can I store my diluted working solutions of this compound?

It is highly recommended to prepare fresh working solutions from your frozen stock on the day of the experiment. If temporary storage is necessary, keep the diluted solution on ice and use it within a few hours. Avoid storing diluted aqueous solutions for extended periods, even at 4°C, to prevent degradation.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the this compound DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: This is a common phenomenon known as "salting out" or "crashing out," where the compound is less soluble in the final aqueous environment compared to the concentrated DMSO stock.

  • Solution:

    • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

    • Increase the final DMSO concentration: While not always possible due to cellular toxicity, slightly increasing the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5%) can improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use a pre-warmed buffer/medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous solution can sometimes help maintain solubility.

    • Add the stock solution dropwise while vortexing: Slowly adding the stock solution to the aqueous buffer while continuously mixing can prevent the formation of localized high concentrations that lead to precipitation.

Issue 2: The inhibitory activity of my this compound solution is lower than expected.

  • Possible Cause 1: Compound Degradation. this compound, being a nucleotide analog, can be susceptible to hydrolysis, especially in aqueous solutions stored for extended periods or at improper temperatures.

    • Solution: Always use freshly prepared working solutions. Ensure that your stock solutions have not undergone an excessive number of freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from solid material.

  • Possible Cause 2: Inaccurate Concentration. Errors in weighing the solid compound or in pipetting during dilution can lead to a lower actual concentration than intended.

    • Solution: Use a calibrated analytical balance for weighing the solid. Use calibrated pipettes for all dilutions and ensure proper pipetting technique.

  • Possible Cause 3: Enzyme or Substrate Issues. The problem may lie with the enzyme (CD73) or the substrate (AMP) in your assay.

    • Solution: Verify the activity of your enzyme with a known control inhibitor. Ensure the substrate concentration is appropriate for your assay conditions.

Issue 3: I am observing inconsistent results between experiments.

  • Possible Cause 1: Variability in Solution Preparation. Inconsistent preparation of stock and working solutions can lead to variability in experimental outcomes.

    • Solution: Standardize your solution preparation protocol. Ensure that the same person prepares the solutions for a given set of experiments or that all personnel follow the exact same procedure.

  • Possible Cause 2: Edge Effects in Plate-Based Assays. In 96-well or 384-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect results.

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with a buffer or medium to create a humidity barrier.

  • Possible Cause 3: Cell-Based Assay Variability. Cell passage number, confluency, and overall health can significantly impact the results of cell-based assays.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in a healthy, logarithmic growth phase at the time of the experiment.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormSolventStorage TemperatureRecommended Duration
SolidN/A-20°C≥ 3 years
4°CUp to 2 years
Stock SolutionWater-20°CUp to 1 month[1]
-80°CUp to 6 months[1]
DMSO-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Table 2: Solubility of this compound

SolventSolubilityReference
Water125 mg/mL (with sonication)[1]
DMSO≥ 5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Sterile, nuclease-free water

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 515.35 g/mol ), weigh out 5.15 mg.

    • Transfer the solid to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, nuclease-free water.

    • Vortex thoroughly until the solid is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound Solutions by HPLC

This is a general protocol that should be optimized for your specific HPLC system and requirements.

  • Materials and Reagents:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • HPLC-grade water and acetonitrile

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 260 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Procedure:

    • Prepare a fresh this compound solution at a known concentration (e.g., 1 mM) in the desired solvent (water or DMSO). This will be your time zero (T0) sample.

    • Inject the T0 sample into the HPLC system and record the chromatogram. The peak corresponding to intact this compound should be identified.

    • Store aliquots of the same solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and inject it into the HPLC system under the same conditions as the T0 sample.

    • Analyze the chromatograms to determine the peak area of the intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample. The appearance of new peaks may indicate degradation products.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A2A/A2B) Adenosine->Adenosine_Receptor Activation CD39->AMP CD73->Adenosine PSB12379 This compound PSB12379->CD73 Inhibition AC Adenylate Cyclase Adenosine_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream_Effects Downstream Effects (e.g., Immunosuppression) PKA->Downstream_Effects

Caption: CD73 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_preparation 1. Preparation cluster_experiment 2. Experiment cluster_analysis 3. Analysis Solid_Compound Receive Solid This compound Stock_Solution Prepare 10 mM Stock Solution (Water or DMSO) Solid_Compound->Stock_Solution Aliquoting Aliquot and Store at -80°C Stock_Solution->Aliquoting Working_Solution Prepare Fresh Working Solution from Stock Aliquoting->Working_Solution Day of Experiment Assay_Setup Set up CD73 Inhibition Assay (Enzyme, Substrate, Buffer) Working_Solution->Assay_Setup Incubation Incubate with this compound Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., colorimetric, fluorescence) Incubation->Measurement Data_Collection Collect Raw Data Measurement->Data_Collection IC50_Calculation Calculate IC50 Value Data_Collection->IC50_Calculation Results Interpret Results IC50_Calculation->Results

Caption: Experimental Workflow for a CD73 Inhibition Assay.

References

Technical Support Center: Optimizing PSB-12379 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PSB-12379 for in vitro studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent CD73 inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and high-affinity inhibitor of ecto-5'-nucleotidase (CD73). It functions by blocking the conversion of adenosine monophosphate (AMP) to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the cellular microenvironment.[1]

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific assay being performed. Based on its high potency, a starting concentration range of 10 nM to 1 µM is recommended for initial range-finding experiments in cell-based assays. For enzymatic assays with purified CD73, lower concentrations in the low nanomolar range should be tested.

Q3: What is the solubility and stability of this compound?

This compound is soluble in water and is often supplied as a pre-dissolved 10 mM solution.[1] For long-term storage, it is recommended to store the compound at -20°C. Once in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over extended incubation times should be empirically determined for your specific experimental conditions.

Q4: Is this compound selective for CD73?

Yes, this compound exhibits high selectivity for CD73 over other ecto-nucleotidases and P2Y receptors.[1] However, as with any pharmacological inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Parameter Species Value Reference
Ki Human CD732.21 nM[1]
Ki Rat CD739.03 nM[1]
Molecular Weight 559.31 g/mol [1]
Solubility Soluble in water (often supplied as 10mM solution)[1]
Assay Type Recommended Starting Concentration Range Key Considerations
Enzymatic Assay (Purified CD73) 0.1 nM - 100 nMDetermine the Km of your substrate to select an appropriate concentration.
Cell-Based Activity Assay 10 nM - 1 µMCell density and expression levels of CD73 can influence the required concentration.
Cytotoxicity Assay 1 µM - 50 µMTest a broad range to identify concentrations that may induce cell death.

Signaling Pathway

This compound inhibits the enzymatic activity of CD73, which is a key enzyme in the purinergic signaling pathway. CD73 dephosphorylates extracellular AMP into adenosine. Adenosine then binds to its receptors (A1, A2A, A2B, A3) on various immune and cancer cells, often leading to an immunosuppressive tumor microenvironment. By inhibiting CD73, this compound reduces adenosine production, thereby mitigating these immunosuppressive effects.

CD73_Signaling_Pathway CD73 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., T-cell, Cancer Cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor CD39 CD39 CD73 CD73 This compound This compound This compound->CD73 Inhibits Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Downstream_Signaling Immunosuppression Immunosuppression Downstream_Signaling->Immunosuppression

Caption: CD73 pathway and this compound inhibition.

Experimental Protocols & Workflows

Experimental Workflow for Optimizing this compound Concentration

This workflow outlines the key steps for determining the optimal concentration of this compound for your in vitro studies.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (this compound, Substrate, etc.) seed_cells Seed Cells at Optimal Density prep_reagents->seed_cells range_finding Range-Finding Experiment (Broad Concentration Range) seed_cells->range_finding cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) seed_cells->cytotoxicity_assay ic50_determination Definitive IC50 Determination (Narrow Concentration Range) range_finding->ic50_determination data_analysis Analyze Data and Plot Dose-Response Curves ic50_determination->data_analysis cytotoxicity_assay->data_analysis determine_optimal_conc Determine Optimal Concentration (Effective, Non-toxic) data_analysis->determine_optimal_conc

Caption: Workflow for this compound concentration optimization.

Protocol 1: Determining the IC50 of this compound in a Cell-Based CD73 Activity Assay

This protocol is designed to determine the concentration of this compound that inhibits 50% of CD73 activity in a cell-based system.

Materials:

  • Cells expressing CD73

  • This compound stock solution

  • AMP (substrate)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well plates

  • Cell culture medium

  • Phosphate-free buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in phosphate-free buffer. A typical starting range for the final concentration in the well would be 1 nM to 10 µM.

  • Treatment: Remove the cell culture medium and wash the cells with phosphate-free buffer. Add the diluted this compound to the respective wells. Include a vehicle control (buffer with no inhibitor).

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the cells.

  • Enzymatic Reaction: Add AMP to all wells to a final concentration that is at or below the Km for CD73 (if known, otherwise use a concentration determined from preliminary experiments, e.g., 100 µM).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background phosphate levels (wells with no cells).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

  • Cells of interest

  • This compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control. A suggested starting range is 1 µM to 100 µM.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the CC50 value.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No or low inhibition of CD73 activity - this compound concentration is too low- Inactive compound (degradation)- Low CD73 expression in the chosen cell line- Test a higher concentration range.- Prepare fresh stock solutions and aliquots.- Confirm CD73 expression using techniques like Western blot or flow cytometry.
Inconsistent IC50 values across experiments - Variation in cell passage number- Differences in cell confluency- Inconsistent incubation times- Use cells within a consistent and low passage number range.- Standardize the cell seeding density to achieve consistent confluency.- Strictly adhere to the same incubation times for all experiments.
Precipitation of this compound in media - Exceeding solubility limit in the final dilution- Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells.- Visually inspect for precipitation after dilution. If observed, prepare a fresh, lower concentration stock.
Observed cytotoxicity at expected effective concentrations - The effective concentration is close to the cytotoxic concentration for that cell line.- Determine the therapeutic window by comparing the IC50 and CC50 values.- Consider using a lower concentration or a shorter incubation time if possible.
Potential off-target effects - Using excessively high concentrations of this compound- Use the lowest effective concentration determined from your IC50 experiments.- If off-target effects are suspected, consider using a structurally different CD73 inhibitor as a control.

References

Potential off-target effects of PSB-12379 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues when using PSB-12379 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). Its mechanism of action is the blockade of the conversion of adenosine monophosphate (AMP) to adenosine, a key step in the purinergic signaling pathway.

Q2: What are the binding affinities of this compound for its primary target?

This compound exhibits high affinity for both human and rat CD73. The inhibitory constant (Ki) values are 2.21 nM for the human enzyme and 9.03 nM for the rat enzyme.

Q3: Is this compound selective for CD73?

Yes, this compound is highly selective for CD73. It shows significantly lower affinity for other ecto-nucleotidases and some purinergic receptors.

Q4: What is the metabolic stability of this compound?

This compound demonstrates good metabolic stability. In one study, a large percentage of the compound remained unchanged after an 8-hour incubation. The primary metabolic pathway observed is the hydrolytic cleavage of the glycosidic bond.

Data Presentation

Table 1: Inhibitory Potency of this compound against CD73

SpeciesKi (nM)
Human2.21
Rat9.03

Table 2: Selectivity Profile of this compound

TargetKi (nM)
Human NTPDase1>10,000
Human NTPDase2>10,000
Human NTPDase3>10,000
Human ENPP1>10,000
Human ENPP2>10,000
Human ENPP3>10,000
Human P2Y1 Receptor (at 10 µM)No significant inhibition
Human P2Y12 Receptor (at 10 µM)No significant inhibition

Troubleshooting Guide

Issue 1: Higher than expected adenosine levels in the presence of this compound.

  • Question: I am using this compound to block adenosine production, but my measurements still show high levels of adenosine. What could be the cause?

  • Answer:

    • Incomplete Inhibition: Ensure that the concentration of this compound is sufficient to fully inhibit CD73 activity. Refer to the Ki values in Table 1 and consider the concentration of your substrate (AMP).

    • Alternative Adenosine Production Pathways: Adenosine can be produced through pathways independent of CD73. Consider the potential contribution of other enzymes in your experimental system.

    • Reagent Quality: Verify the purity and integrity of your this compound stock. Improper storage or handling can lead to degradation.

    • Assay Interference: Some components of your assay may interfere with the detection of adenosine or the activity of this compound. Run appropriate controls to rule out assay artifacts.

Issue 2: Inconsistent results between experiments.

  • Question: My results with this compound are not reproducible. What are the common sources of variability?

  • Answer:

    • Cell Passage Number: If using cell-based assays, be aware that the expression of CD73 can vary with cell passage number. Maintain a consistent passage number for your experiments.

    • Incubation Times: Ensure that incubation times with this compound and the substrate are consistent across all experiments.

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when working with potent inhibitors like this compound. Calibrate your pipettes regularly.

    • Thawing and Storage of Reagents: Repeated freeze-thaw cycles of this compound or other reagents can affect their activity. Aliquot your stock solutions to minimize this.

Issue 3: Unexpected cellular phenotype observed.

  • Question: I am observing a cellular effect that I cannot attribute to the inhibition of CD73. Could this be an off-target effect of this compound?

  • Answer:

    • Consult Selectivity Data: As shown in Table 2, this compound is highly selective. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.

    • Control Experiments: To confirm that the observed phenotype is due to CD73 inhibition, consider using a structurally different CD73 inhibitor as a control. Additionally, siRNA-mediated knockdown of CD73 can be used to validate the on-target effect.

    • Literature Review: Search for literature reporting similar unexpected phenotypes with other CD73 inhibitors or in CD73 knockout models.

Experimental Protocols

1. Colorimetric Assay for CD73 Activity

This protocol is adapted from a general method for measuring 5'-nucleotidase activity.

  • Materials:

    • This compound

    • 5'-NT Assay Buffer

    • 5'-NT Substrate (AMP)

    • 5'-NT Converter

    • 5'-NT Developer I and II

    • 96-well clear plate

    • Microplate reader capable of measuring absorbance at 670 nm

  • Procedure:

    • Prepare samples (cell lysates or purified enzyme) in 5'-NT Assay Buffer.

    • Add 5-20 µL of sample per well in a 96-well plate.

    • To test inhibition, pre-incubate the sample with desired concentrations of this compound for 10-15 minutes at the reaction temperature.

    • Prepare a Reaction Mix containing 5'-NT Assay Buffer, 5'-NT Substrate, and 5'-NT Converter.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Add 80 µL of 5'-NT Developer I and 40 µL of 5'-NT Developer II to each well.

    • Incubate at room temperature for 15-20 minutes.

    • Measure the absorbance at 670 nm.

2. Measurement of Adenosine Production in Cell Culture using HPLC

This protocol provides a general workflow for quantifying adenosine in cell culture supernatants.

  • Materials:

    • This compound

    • Cell line of interest

    • Cell culture medium and supplements

    • AMP

    • HPLC system with a C18 column

    • Mobile phase (e.g., methanol and phosphate buffer)

    • Adenosine standard

  • Procedure:

    • Seed cells in a multi-well plate and culture until they reach the desired confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Add AMP to the cell culture medium to a final concentration of 1 mM.

    • Incubate for 1 hour at 37°C.

    • Collect the cell-free culture supernatant.

    • Analyze the supernatant by HPLC to quantify the adenosine peak, comparing it to an adenosine standard curve.

Visualizations

PSB_12379_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AMP AMP CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor Activates CD73->Adenosine Catalyzes PSB12379 This compound PSB12379->CD73 Inhibits Signaling Downstream Signaling AdenosineReceptor->Signaling

Caption: Mechanism of action of this compound.

experimental_workflow start Start Experiment prep_cells Prepare Cells/Enzyme start->prep_cells add_inhibitor Add this compound prep_cells->add_inhibitor add_substrate Add Substrate (AMP) add_inhibitor->add_substrate incubate Incubate add_substrate->incubate measure Measure Adenosine/Product incubate->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow.

troubleshooting_logic unexpected_result Unexpected Result check_concentration Check this compound Concentration unexpected_result->check_concentration High Adenosine? check_assay_params Check Assay Parameters (e.g., incubation time, temp) unexpected_result->check_assay_params Inconsistent Results? consider_off_target Consider Off-Target Effects unexpected_result->consider_off_target Unexplained Phenotype? verify_reagents Verify Reagent Quality check_concentration->verify_reagents control_experiments Run Control Experiments (e.g., different inhibitor, siRNA) consider_off_target->control_experiments

Caption: Troubleshooting decision tree.

Troubleshooting inconsistent results with PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using PSB-12379, a potent and selective inhibitor of ecto-5'-nucleotidase/CD73. Inconsistent experimental results can arise from a variety of factors, from reagent handling to assay conditions. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective and high-affinity inhibitor of ecto-5'-nucleotidase, also known as CD73. It functions by blocking the conversion of adenosine monophosphate (AMP) to adenosine. This inhibition is competitive, meaning this compound competes with the natural substrate (AMP) for binding to the active site of the CD73 enzyme.

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. Depending on the supplier and formulation (e.g., salt form), solubility can vary. It is generally soluble in water. For cell culture experiments, it is crucial to ensure the final concentration of any organic solvent (like DMSO) is minimal and does not affect cell viability. Always refer to the manufacturer's datasheet for specific solubility and storage instructions. To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.[1]

Q3: What are the known off-target effects of this compound?

As a nucleotide analogue, this compound has the potential for off-target effects, although it has been shown to be highly selective for CD73 over other ecto-nucleotidases and P2Y receptors.[2] However, researchers should remain aware that structurally similar compounds can sometimes interact with other nucleotide-binding proteins, such as polymerases.[3][4] If unexpected cellular phenotypes are observed, it is prudent to consider and investigate potential off-target effects through appropriate control experiments.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can often be traced back to issues with experimental setup, reagent integrity, or data interpretation. The following sections provide guidance on common problems and their solutions.

Problem 1: Higher than Expected Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be distributed across wells.
Edge Effects in Plate-Based Assays Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity.
Cell Seeding Density Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Inconsistent cell numbers will lead to variable enzyme levels.
Incomplete Mixing of Reagents Gently mix all solutions thoroughly before and after addition to the assay plate.
Problem 2: Lower than Expected Inhibition of CD73 Activity

If this compound appears less potent than anticipated, consider the following factors related to the compound itself and the assay conditions.

Potential Cause Recommended Solution
Degradation of this compound Prepare fresh stock solutions and aliquots. Avoid multiple freeze-thaw cycles. Confirm the compound has been stored correctly at -20°C.
High Substrate (AMP) Concentration As a competitive inhibitor, the apparent potency of this compound will be influenced by the concentration of AMP. Ensure your AMP concentration is at or below the Km value for the enzyme to accurately determine the IC50 of the inhibitor.
Presence of Competing Nucleotides ATP and ADP can act as competitive inhibitors of CD73.[5] If your experimental system (e.g., cell culture supernatant) contains high levels of these nucleotides, it can interfere with this compound binding and reduce its apparent inhibitory effect. Consider measuring and accounting for background ATP/ADP levels.
Incorrect pH or Temperature Enzymes have optimal pH and temperature ranges for activity.[6] Ensure your assay buffer is at the correct pH and that incubations are performed at a consistent and appropriate temperature.
Problem 3: Irreproducible Results in Cell-Based Assays

Cell-based assays introduce additional layers of complexity that can contribute to inconsistent findings.

Potential Cause Recommended Solution
Cell Line Instability Cell lines can exhibit genetic drift over time, leading to changes in protein expression, including CD73.[7] Use low-passage number cells and regularly perform cell line authentication.
Metabolism of this compound Nucleotide analogues can be metabolized by cells, which may reduce the effective concentration of the inhibitor over time.[2] Consider performing time-course experiments to determine the stability of this compound in your specific cell culture conditions.
Interaction with Media Components Components in cell culture media could potentially interact with this compound or affect its stability.[8][9] If switching between different media formulations, re-validate your assay.
Cell Health and Viability Ensure that the observed effects are due to CD73 inhibition and not a consequence of cytotoxicity from the compound or other experimental conditions. Perform a cell viability assay in parallel with your functional assay.

Experimental Protocols & Methodologies

General Protocol for a Cell-Based CD73 Inhibition Assay

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.

  • Cell Seeding: Seed cells expressing CD73 in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., water or a low concentration of DMSO).

  • Inhibitor Pre-incubation: Remove the culture medium and wash the cells gently with a warm assay buffer. Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Reaction: Add the substrate, AMP, to each well to initiate the enzymatic reaction. The final AMP concentration should be optimized for your assay (typically at or near the Km value).

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection of Product: Measure the amount of adenosine produced or the remaining AMP. Several commercial kits are available for this purpose, often based on colorimetric or luminescence-based detection.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the results on a semi-log graph to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of CD73

The following diagram illustrates the enzymatic reaction catalyzed by CD73 and the point of inhibition by this compound.

CD73_Pathway cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 CD39 CD39 (Ectonucleotidase) CD73 CD73 (Ecto-5'-nucleotidase) AdenosineReceptor Adenosine Receptor Adenosine->AdenosineReceptor PSB12379 This compound PSB12379->CD73 Inhibition Immunosuppression Immunosuppression AdenosineReceptor->Immunosuppression Signaling

Caption: The CD73 signaling pathway and its inhibition by this compound.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting inconsistent results with this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckReagents Verify Reagent Integrity (this compound, AMP, Buffers) Start->CheckReagents ReviewProtocol Review Assay Protocol (Concentrations, Incubation Times) CheckReagents->ReviewProtocol Reagents OK ReagentSolutions Prepare Fresh Reagents Aliquot Stocks CheckReagents->ReagentSolutions Issue Found AssessCellHealth Assess Cell Health and Conditions (Viability, Passage Number) ReviewProtocol->AssessCellHealth Protocol OK ProtocolOptimization Optimize Assay Parameters (Substrate Conc., Temp, pH) ReviewProtocol->ProtocolOptimization Issue Found CellCultureOptimization Standardize Cell Culture (Seeding Density, Low Passage) AssessCellHealth->CellCultureOptimization Issue Found DataAnalysis Re-analyze Data (Check Controls, Curve Fits) AssessCellHealth->DataAnalysis Cells OK ReagentSolutions->Start Re-run Experiment ProtocolOptimization->Start Re-run Experiment CellCultureOptimization->Start Re-run Experiment Resolved Results are Consistent DataAnalysis->Resolved

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: In Vitro Metabolic Stability and Degradation of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vitro metabolic stability and degradation studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of an in vitro metabolic stability assay?

A1: The primary objective is to determine the rate at which a test compound is metabolized by liver enzymes in a controlled, in vitro environment.[1] This helps predict its metabolic fate in the body, providing crucial information on its potential bioavailability and efficacy.[2] Key parameters derived from these studies include the compound's half-life (t½) and intrinsic clearance (CLint).[2]

Q2: Which in vitro systems are most commonly used to assess metabolic stability?

A2: The most common in vitro systems are liver microsomes and hepatocytes.[3][4] Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs).[4][5] Hepatocytes, being intact liver cells, offer a more comprehensive model as they contain a fuller range of phase I and phase II metabolic enzymes and cofactors.[6][7]

Q3: Why is NADPH added to microsomal stability assays?

A3: NADPH (Nicotinamide adenine dinucleotide phosphate) is a crucial cofactor for the activity of cytochrome P450 enzymes, which are responsible for a significant portion of drug metabolism.[2] Including an NADPH regenerating system in the incubation ensures that the metabolic reactions can proceed optimally.[8] A control incubation without NADPH can help determine if metabolism is CYP-dependent.[8]

Q4: How are the results of a metabolic stability study typically analyzed and interpreted?

A4: The concentration of the parent compound is measured at various time points using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[2] The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of this line, the elimination rate constant (k) is determined. This is then used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[1] High intrinsic clearance suggests rapid metabolism and potentially low bioavailability in vivo.[2]

Q5: What are some common reasons for high variability in in vitro metabolic stability data?

A5: High variability can stem from several factors, including inconsistencies in cell density or protein concentration, freeze-thaw cycles of hepatocytes or microsomes which can decrease enzyme activity, and variations in the concentration of the test compound or cofactors.[7] Pipetting errors and the stability of the compound in the assay medium can also contribute to variability.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro metabolic stability experiments.

Problem Potential Cause(s) Recommended Solution(s)
No metabolism of the test compound observed (compound appears too stable). 1. Inactive enzymes in microsomes or hepatocytes. 2. Absence or insufficient concentration of necessary cofactors (e.g., NADPH). 3. The compound is not a substrate for the enzymes present in the system. 4. The analytical method is not sensitive enough to detect a small decrease in the parent compound.1. Run a positive control with a compound known to be metabolized to verify enzyme activity. 2. Ensure cofactors are added at the correct concentration and that the NADPH regenerating system is active.[8] 3. Consider using a different in vitro system (e.g., S9 fractions or hepatocytes if microsomes were used) that contains a broader range of enzymes.[3] 4. Validate the analytical method to ensure it has the required sensitivity and linearity.
The test compound disappears too quickly (highly unstable). 1. High metabolic activity of the in vitro system. 2. Chemical instability of the compound in the incubation buffer. 3. Non-specific binding of the compound to the plate or other materials.1. Reduce the incubation time or decrease the protein/cell concentration. 2. Perform a control incubation in buffer without the enzyme source to assess chemical stability. 3. Use low-binding plates and check for recovery of the compound at the initial time point.
High variability between replicate wells. 1. Inconsistent cell seeding or protein concentration. 2. Pipetting inaccuracies. 3. Cell viability issues in hepatocyte assays.1. Ensure homogenous mixing of microsomes or hepatocytes before dispensing. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Check hepatocyte viability before and after the experiment. Ensure proper handling of cryopreserved cells.[6]
Unexpected metabolite peaks are detected. 1. Contamination of the sample or analytical system. 2. The compound is degrading non-enzymatically. 3. The presence of impurities in the test compound stock solution.1. Run blank samples (matrix without the test compound) to check for system contamination. 2. Analyze a sample of the compound incubated in buffer alone to identify non-enzymatic degradation products. 3. Verify the purity of the test compound.

Data Presentation

Quantitative data from metabolic stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Metabolic Stability of PSB-12379 in Human Liver Microsomes

ParameterValue
Microsomal Protein Concentration0.5 mg/mL
Initial Compound Concentration1 µM
Half-Life (t½)25.8 min
Intrinsic Clearance (CLint)53.7 µL/min/mg protein

Table 2: Comparative Metabolic Stability in Hepatocytes from Different Species

SpeciesCell Density (cells/mL)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Human0.5 x 10⁶45.230.7
Rat0.5 x 10⁶18.973.3
Mouse0.5 x 10⁶12.5110.9
Dog0.5 x 10⁶33.741.2

Experimental Protocols

Protocol 1: Metabolic Stability in Liver Microsomes
  • Prepare Reagents:

    • Prepare a 1 mM stock solution of the test compound (e.g., this compound) in a suitable organic solvent like DMSO or methanol.[6]

    • Thaw pooled liver microsomes on ice.

    • Prepare an NADPH regenerating system solution.

    • Pre-warm phosphate buffer (pH 7.4) to 37°C.

  • Incubation:

    • Dilute the liver microsomes in the pre-warmed phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound from the stock solution to the microsome suspension to achieve the final desired concentration (e.g., 1 µM). The final organic solvent concentration should typically be less than 1%.[6]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.[2]

Protocol 2: Metabolic Stability in Cryopreserved Hepatocytes
  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[9]

    • Transfer the thawed cells to pre-warmed incubation medium (e.g., Williams Medium E).[6]

    • Determine cell viability and density.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[1]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Prepare a working solution of the test compound in the incubation medium and add it to the cells to reach the final concentration (e.g., 1 µM).

    • Place the plate on an orbital shaker in a humidified incubator at 37°C and 5% CO₂.[6]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.[6]

    • Quench the metabolic activity by mixing the aliquot with a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Process the samples by centrifugation to remove cell debris.

    • Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

Visualizations

Experimental_Workflow_Microsomal_Stability prep Reagent Preparation (Microsomes, Compound, NADPH) pre_incubate Pre-incubation (Microsomes + Compound) @ 37°C prep->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubation Incubation @ 37°C start_reaction->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench process Sample Processing (Centrifugation) quench->process analysis LC-MS/MS Analysis process->analysis data_analysis Data Analysis (t½, CLint) analysis->data_analysis

Caption: Workflow for a typical in vitro microsomal metabolic stability assay.

Degradation_Pathway_Logic parent Parent Compound (this compound) phase1 Phase I Metabolism (e.g., Oxidation, Hydrolysis) Mediated by CYPs parent->phase1 phase2 Phase II Metabolism (e.g., Glucuronidation) Mediated by UGTs parent->phase2 Direct metabolite1 Phase I Metabolite(s) phase1->metabolite1 metabolite1->phase2 excretion Excretion metabolite1->excretion metabolite2 Phase II Metabolite(s) phase2->metabolite2 metabolite2->excretion

Caption: Generalized metabolic degradation pathways for a xenobiotic compound.

References

How to address poor solubility of PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSB-12379. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of this compound, with a particular focus on addressing challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available data, the primary recommended solvent for this compound is water. Several suppliers indicate that the compound is soluble in water, with some providing the product pre-dissolved in an aqueous solution.[1] For the ditriethylamine salt form of this compound, DMSO is a viable solvent.[2]

Q2: I'm observing poor solubility of this compound in water. What could be the issue?

A2: Several factors can influence the dissolution of this compound in water. The purity of the water (e.g., distilled, deionized, Milli-Q) can affect solubility. Additionally, the pH of the solution may play a role. If you are experiencing difficulties, please refer to our troubleshooting guide below for methods to enhance solubility.

Q3: Can I use DMSO to dissolve this compound?

A3: The solubility of the standard form of this compound in DMSO is reported to be low, with some sources stating it is insoluble or only slightly soluble.[3] However, the ditriethylamine salt of this compound shows good solubility in DMSO.[2] It is crucial to verify which form of the compound you have. Using newly opened, anhydrous DMSO is recommended to avoid solubility issues due to water absorption by the solvent.[4]

Q4: What is the expected shelf-life of this compound in solution?

A4: Once dissolved, it is recommended to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For solutions stored at -20°C, it is advisable to use them within one month.[3][4] For longer-term storage of up to six months, -80°C is recommended.[3][4]

Troubleshooting Guide: Addressing Poor Solubility

Should you encounter difficulties in dissolving this compound, the following steps can be taken to improve its solubility.

Initial Dissolution Workflow

start Start with solid this compound add_solvent Add recommended solvent (Water) start->add_solvent vortex Vortex thoroughly add_solvent->vortex check_sol Check for complete dissolution vortex->check_sol soluble Solution is ready for use check_sol->soluble Yes insoluble Precipitate remains check_sol->insoluble No troubleshoot Proceed to solubility enhancement insoluble->troubleshoot

Caption: Initial steps for dissolving this compound.

Solubility Enhancement Techniques

If initial attempts to dissolve this compound are unsuccessful, consider the following methods:

  • Sonication: Place the vial in an ultrasonic bath for a short period. This can help break up aggregates and enhance dissolution.[3]

  • Gentle Heating: Warm the solution to 37°C.[3] This can increase the kinetic energy and improve the solubility of the compound. Avoid excessive heat, which could lead to degradation.

  • pH Adjustment: For acidic or basic compounds, adjusting the pH of the aqueous solution can significantly improve solubility. The optimal pH for this compound is not explicitly stated in the provided literature, so a systematic approach may be necessary.

Quantitative Solubility Data

The solubility of this compound can vary depending on the specific salt form and the solvent used. The following table summarizes the available data:

Compound FormSolventReported SolubilityNotes
This compoundWater10 mM (pre-dissolved)[1]Supplier dependent
This compoundWater7.14 mg/mL (13.85 mM)[3]
This compoundWater5 mg/mL[5]Sonication may be required
This compoundWater125 mg/mL (242.55 mM)[4]Requires sonication
This compoundDMSO< 1 mg/mL (insoluble or slightly soluble)[3]
This compound ditriethylamine saltDMSO11 mg/mL (15.33 mM)[2]Sonication is recommended

Experimental Protocols

Protocol: In Vitro CD73 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on ecto-5'-nucleotidase (CD73).

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity water. If necessary, use sonication or gentle warming to ensure complete dissolution. Store in aliquots at -80°C.
  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
  • Substrate Solution: Prepare a solution of adenosine monophosphate (AMP) in the assay buffer. The final concentration in the assay will depend on the Km of the enzyme.
  • Enzyme Solution: Dilute recombinant human or rat CD73 in the assay buffer to the desired concentration.

2. Assay Procedure:

  • Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
  • In a 96-well plate, add the diluted this compound solutions. Include wells with buffer only as a negative control.
  • Add the CD73 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the AMP substrate solution to all wells.
  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
  • Stop the reaction and measure the amount of product (adenosine or inorganic phosphate) formed using a suitable detection method (e.g., colorimetric assay, HPLC).

3. Data Analysis:

  • Calculate the percentage of CD73 inhibition for each concentration of this compound relative to the control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for CD73 Inhibition Assay

prep_reagents Prepare Reagents (this compound, Buffer, AMP, CD73) serial_dilution Create Serial Dilution of this compound prep_reagents->serial_dilution add_inhibitor Add Inhibitor to 96-well Plate serial_dilution->add_inhibitor add_enzyme Add CD73 Enzyme and Incubate add_inhibitor->add_enzyme add_substrate Initiate Reaction with AMP add_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction and Detect Product incubate_reaction->stop_reaction analyze_data Analyze Data and Determine IC50 stop_reaction->analyze_data

Caption: Workflow for an in vitro CD73 inhibition assay.

Signaling Pathway

CD73 Signaling Pathway and Inhibition by this compound

This compound is a potent inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a crucial role in the purinergic signaling pathway. CD73 dephosphorylates extracellular adenosine monophosphate (AMP) to produce adenosine.[1][6][7] Adenosine then acts on its receptors, leading to various physiological effects, including immunosuppression in the tumor microenvironment.[8][9] By inhibiting CD73, this compound blocks the production of adenosine, thereby mitigating its downstream effects.[6]

cluster_extracellular Extracellular Space cluster_cell Cell Membrane ATP ATP/ADP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 CD39->AMP Adenosine Adenosine CD73->Adenosine Adeno_Receptor Adenosine Receptor Adenosine->Adeno_Receptor PSB12379 This compound PSB12379->CD73 Downstream Downstream Signaling (e.g., Immunosuppression) Adeno_Receptor->Downstream

Caption: Inhibition of the CD73 pathway by this compound.

References

Technical Support Center: PSB-12379 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive sonication protocol for dissolving PSB-12379 and addresses common issues that may be encountered during the process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water.[1][2][3][4] Some suppliers provide it pre-dissolved in water at a concentration of 10mM.[1][4] It is also soluble in DMSO.[2][5] For aqueous solutions, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[2]

Q2: My this compound is not dissolving completely, what should I do?

A2: If you observe precipitation or incomplete dissolution, sonication is recommended to aid dissolution.[2][3][5] Gently warming the solution to 37°C can also help increase solubility before sonication.[6] Ensure you are using a sufficient volume of solvent for the amount of compound.

Q3: Can I sonicate my sample for an extended period?

A3: While sonication is useful, prolonged or high-power sonication can generate heat, which may degrade the compound. It is best to sonicate in short bursts (e.g., 5-10 minutes) and cool the sample in an ice bath between intervals to prevent overheating. Monitor the sample for any signs of degradation, such as a change in color.

Q4: What should I do if the compound precipitates out of solution after cooling?

A4: If precipitation occurs upon cooling, it may indicate that the solution is supersaturated. You can try gently warming the solution again before use. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to maintain stability.[2] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[6]

Q5: Is there a difference in solubility for different salt forms of this compound?

A5: Yes, different salt forms can have varying solubilities. For example, the ditriethylamine salt of this compound has a reported solubility of 11 mg/mL in DMSO with recommended sonication.[5] Always refer to the technical data sheet provided by the supplier for your specific batch.

Quantitative Data Summary

The following table summarizes the solubility information for this compound from various sources.

SolventReported SolubilityNotesSource
WaterSoluble (supplied pre-dissolved at 10mM)[1][4]
Water125 mg/mL (242.55 mM)Ultrasonic assistance needed[2]
Water5 mg/mlSonicated[3]
Water7.14 mg/mL (13.85 mM)[6]
DMSO≥ 5 mg/mL (9.70 mM)Use newly opened DMSO as it can be hygroscopic[2]
DMSO11 mg/mL (15.33 mM)Sonication is recommended (for ditriethylamine salt)[5]

Experimental Protocol: Sonication for Dissolving this compound

This protocol outlines the steps for dissolving this compound using a bath sonicator.

Materials:

  • This compound powder

  • Recommended solvent (e.g., sterile, nuclease-free water or anhydrous DMSO)

  • Appropriate centrifuge tubes (e.g., 1.5 mL or 15 mL conical tubes)

  • Vortex mixer

  • Bath sonicator

  • Ice bath (optional, for temperature-sensitive applications)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube.

  • Solvent Addition: Add the calculated volume of the chosen solvent to achieve the target concentration.

  • Initial Mixing: Briefly vortex the tube for 30-60 seconds to initially disperse the powder.

  • Sonication:

    • Place the tube in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the tube.

    • Sonicate for 5-10 minute intervals.

    • Visually inspect the solution for complete dissolution after each interval.

    • If the compound has not fully dissolved, vortex the tube again and repeat the sonication.

    • For temperature-sensitive applications, place the tube in an ice bath for 1-2 minutes between sonication intervals to prevent overheating.

  • Final Check: Once the solution is clear and no particulate matter is visible, the compound is dissolved.

  • Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell-based assays, filter sterilize the solution using a 0.22 μm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow

Sonication_Protocol_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent vortex1 Vortex (30-60s) add_solvent->vortex1 sonicate Sonicate (5-10 min) vortex1->sonicate check Visually Inspect sonicate->check check->sonicate Incomplete sterilize Filter Sterilize (Aqueous Only) check->sterilize Complete store Aliquot & Store (-20°C / -80°C) sterilize->store

References

Technical Support Center: Ensuring Reproducibility in Experiments Involving PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSB-12379, a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of this compound.

Q1: How should I dissolve and store this compound?

A: Proper dissolution and storage are critical for maintaining the activity of this compound. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO at a concentration of ≥ 5 mg/mL (9.70 mM). Sonication may be required to fully dissolve the compound. For aqueous solutions, this compound is soluble in water at up to 125 mg/mL (242.55 mM), and sonication is also recommended.

  • Stock Solutions: Store aliquots of the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Powder: The solid form of this compound is stable for at least 3 years when stored at -20°C.

Q2: I'm observing inconsistent results in my cell-based assays. What could be the cause?

A: Inconsistent results can stem from several factors. Here are a few troubleshooting steps:

  • Cell Line Variability: CD73 expression can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to regularly verify CD73 expression levels in your cells using techniques like flow cytometry or western blotting.

  • Compound Stability in Media: While this compound is relatively stable, its stability in cell culture media over long incubation periods (e.g., > 24 hours) should be considered. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.

  • pH of the Culture Media: The activity of ecto-enzymes like CD73 can be sensitive to pH changes. Ensure your cell culture conditions are well-controlled and the pH of the media remains stable throughout the experiment.

  • Presence of Endogenous Nucleotidases: Other ecto-nucleotidases in the cell culture system could potentially interfere with the assay. This compound is highly selective for CD73 over other nucleotidases like NTPDase1, -2, and -3, and ENPP1, -2, and -3 (Ki > 10,000 nM for all). However, it's good practice to be aware of the enzymatic profile of your specific cell line.

Q3: I am not seeing the expected level of inhibition. What should I check?

A: If you are not observing the expected inhibitory effect, consider the following:

  • Concentration Range: Ensure you are using an appropriate concentration range of this compound. The Ki values are in the low nanomolar range (2.21 nM for human CD73 and 9.03 nM for rat CD73). For cell-based assays, the effective concentration may be higher and should be determined empirically for your specific cell line and assay conditions.

  • Substrate Concentration: In enzymatic assays, the apparent IC50 value can be influenced by the substrate (AMP) concentration. Ensure you are using a consistent and appropriate substrate concentration in your experiments.

  • Assay Sensitivity: The sensitivity of your assay for detecting adenosine production is crucial. If the baseline CD73 activity in your cells is low, it may be difficult to detect a significant reduction in adenosine levels. Consider using a cell line with higher CD73 expression or optimizing your detection method.

Q4: Are there any known off-target effects of this compound?

A: this compound is a highly selective inhibitor of CD73. It shows very low affinity for other ecto-nucleotidases and for the purinergic P2Y1 and P2Y12 receptors (at concentrations up to 10 µM). However, as with any pharmacological inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects, especially when using high concentrations. This could include using a structurally unrelated CD73 inhibitor as a positive control or testing the effect of this compound in a CD73-knockout cell line.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to facilitate experimental design and data comparison.

ParameterSpeciesValueReference
Ki Human2.21 nM
Rat9.03 nM
Human Serum18.8 nM
Selectivity NTPDase1, -2, -3>10,000 nM
ENPP1, -2, -3>10,000 nM
P2Y1, P2Y12 ReceptorsNo significant inhibition at 10 µM
Solubility Water125 mg/mL (242.55 mM)
DMSO≥ 5 mg/mL (9.70 mM)

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro CD73 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

  • Recombinant human or rat CD73 enzyme

  • This compound

  • AMP (substrate)

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4)

  • Malachite Green Reagent (for phosphate detection)

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer to create a dose-response curve.

    • Prepare a solution of recombinant CD73 in Assay Buffer.

    • Prepare a solution of AMP in Assay Buffer.

  • Assay Setup:

    • Add 20 µL of the this compound dilutions to the wells of a 96-well plate. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.

    • Add 20 µL of the CD73 enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the AMP solution to all wells to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time may need to be optimized based on the enzyme activity.

  • Stop Reaction and Detection:

    • Stop the reaction by adding 150 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Plot the absorbance against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of CD73 Inhibition

The following diagram illustrates the mechanism of action of this compound in the purinergic signaling pathway.

CD73_Inhibition_Pathway cluster_extracellular Extracellular Space ATP ATP/ADP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2AR A2A/A2B Receptors ADO->A2AR Immune_Suppression Immune Suppression A2AR->Immune_Suppression PSB12379 This compound PSB12379->AMP Inhibits

Caption: Mechanism of this compound in blocking adenosine production.

Experimental Workflow for CD73 Inhibition Assay

This diagram outlines the key steps in a typical cell-based assay to evaluate the efficacy of this compound.

Experimental_Workflow start Start cell_culture 1. Culture CD73-expressing cells start->cell_culture end End inhibitor_prep 2. Prepare serial dilutions of this compound cell_culture->inhibitor_prep treatment 3. Treat cells with this compound and vehicle control inhibitor_prep->treatment incubation 4. Incubate for a defined period treatment->incubation adenosine_quant 5. Quantify extracellular adenosine (e.g., HPLC, LC-MS) incubation->adenosine_quant data_analysis 6. Analyze data and determine IC50 adenosine_quant->data_analysis data_analysis->end

Caption: Workflow for a cell-based CD73 inhibition assay.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.

Troubleshooting_Flow start Inconsistent or Unexpected Results check_reagents Verify reagent integrity (this compound, cells, media) start->check_reagents check_protocol Review experimental protocol for deviations start->check_protocol check_equipment Calibrate and check instrumentation start->check_equipment low_inhibition Low/No Inhibition? check_protocol->low_inhibition high_variability High Variability? check_protocol->high_variability low_inhibition->high_variability No check_cd73 Confirm CD73 expression in cells low_inhibition->check_cd73 Yes check_pipetting Review pipetting technique high_variability->check_pipetting Yes consult Consult literature or technical support high_variability->consult No optimize_conc Optimize this compound concentration check_cd73->optimize_conc optimize_conc->consult normalize_data Normalize data to appropriate controls check_pipetting->normalize_data normalize_data->consult

Caption: A logical guide for troubleshooting this compound experiments.

Validation & Comparative

In Vivo Efficacy Showdown: A Comparative Guide to CD73 Inhibitors PSB-12379 and AB680

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent small molecule inhibitors of the ecto-5'-nucleotidase (CD73), PSB-12379 and AB680. The focus is on their in vivo efficacy, supported by available experimental data and methodologies.

The adenosine pathway, particularly the role of the CD73 enzyme in generating immunosuppressive adenosine within the tumor microenvironment, has emerged as a critical axis in cancer immunotherapy. Inhibition of CD73 is a promising strategy to enhance anti-tumor immune responses. This guide compares the in vivo performance of two such inhibitors: this compound and AB680.

At a Glance: Key Quantitative Data

A direct in vivo efficacy comparison between this compound and AB680 is challenging due to the limited publicly available in vivo data for this compound in oncology models. The following tables summarize the available quantitative data for both compounds, highlighting the extensive in vivo characterization of AB680.

Table 1: In Vitro Potency

CompoundTargetSpeciesIC50 / KiCitation
This compound CD73RatKi: 9.03 nM[1]
HumanKi: 9.03 nM[1]
AB680 CD73HumanKi: 5 pM[1]
MouseSubnanomolar IC50[2]

Table 2: AB680 In Vivo Efficacy in Syngeneic Mouse Models

Cancer ModelTreatmentKey Efficacy ReadoutResultsCitation
B16F10 Melanoma AB680 (10 mg/kg, daily)Tumor Growth InhibitionSignificant decrease in tumor burden compared to vehicle.[3]
AB680 + anti-PD-1Tumor Growth Inhibition & SurvivalSignificantly decreased tumor burden and increased survival compared to vehicle. Combination showed greater efficacy than anti-PD-1 alone.[2][3]
Pancreatic Ductal Adenocarcinoma (PDA) Radiofrequency Ablation (RFA) + AB680 (10 mg/kg, every other day)Tumor GrowthSustained prevention of tumor enlargement up to 10 days post-RFA.[4]
NecrosisSignificant increase in tumor necrosis compared to RFA alone.[4]

Delving into the Mechanism: The CD73-Adenosine Signaling Pathway

Both this compound and AB680 target CD73, a pivotal enzyme in the adenosine signaling pathway within the tumor microenvironment. Extracellular adenosine, produced by the dephosphorylation of AMP by CD73, binds to adenosine receptors (e.g., A2A and A2B) on immune cells, leading to potent immunosuppression. This includes the inhibition of T cell and NK cell effector functions and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By inhibiting CD73, these small molecules aim to reduce adenosine levels, thereby restoring anti-tumor immunity.

Adenosine_Pathway CD73-Adenosine Signaling Pathway cluster_enzymes Enzymatic Conversion cluster_inhibitors Inhibitors ATP Extracellular ATP CD39 CD39 ATP->CD39 ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine Immune_Suppression Immune Suppression Adenosine->Immune_Suppression CD39->ADP CD39->AMP CD73->Adenosine PSB12379 This compound PSB12379->CD73 AB680 AB680 AB680->CD73

Caption: The CD73-adenosine signaling pathway and points of inhibition.

Experimental Corner: In Vivo Efficacy Study Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below is a generalized protocol based on the methodologies reported for AB680 studies.

Generalized In Vivo Tumor Model Protocol

  • Cell Line and Animal Model:

    • Syngeneic mouse models are commonly used, such as C57BL/6 mice for the B16F10 melanoma model or a syngeneic model for pancreatic ductal adenocarcinoma.[3]

    • Tumor cells (e.g., B16F10 or KPC) are cultured and prepared for implantation.

  • Tumor Implantation:

    • A specific number of tumor cells (e.g., 5 x 10^5 B16F10 cells) are injected subcutaneously into the flank of the mice.[3]

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.

    • AB680 Administration: Administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg daily or every other day).[3] The vehicle control typically consists of the formulation buffer (e.g., 10% DMSO + 90% SBE-b-CD in saline).

    • Combination Therapy: In combination studies, other agents like anti-PD-1 antibodies are administered according to their established protocols.[2]

  • Efficacy Assessment:

    • Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Survival: Animals are monitored for survival, with endpoints defined by tumor size limits or clinical signs of distress.

    • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and target engagement.[2]

Experimental_Workflow In Vivo Efficacy Experimental Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (e.g., AB680, Vehicle) randomization->treatment monitoring Tumor Measurement & Survival Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo efficacy studies.

Concluding Remarks

AB680 has demonstrated significant in vivo anti-tumor efficacy in multiple preclinical cancer models, both as a monotherapy and in combination with other immunotherapies.[2][3][4] Its potent inhibition of CD73 translates to a favorable impact on the tumor microenvironment, leading to enhanced immune-mediated tumor control.

While this compound is a potent inhibitor of CD73 in biochemical assays, there is a notable lack of published in vivo efficacy data in the context of oncology.[1] Therefore, a direct comparison of the in vivo anti-tumor activity of this compound and AB680 is not currently feasible. Future in vivo studies on this compound will be crucial to fully understand its therapeutic potential and to draw a more complete comparative picture with other CD73 inhibitors like AB680. Researchers are encouraged to consider the wealth of in vivo data available for AB680 when selecting a CD73 inhibitor for their preclinical studies.

References

Head-to-Head Comparison: PSB-12379 and AOPCP in the Inhibition of Ecto-5'-Nucleotidase (CD73)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key inhibitors of ecto-5'-nucleotidase (CD73): PSB-12379 and its precursor, α,β-Methyleneadenosine 5'-diphosphate (AOPCP). The objective is to furnish researchers with the necessary information to select the most appropriate tool compound for their studies in oncology, immunology, and beyond.

Executive Summary

This compound emerges as a significantly more potent, selective, and metabolically stable inhibitor of CD73 compared to AOPCP. While AOPCP has been a foundational tool in the study of purinergic signaling, its utility is hampered by lower potency and rapid degradation. This compound, a nucleotide analogue developed from the AOPCP scaffold, represents a substantial advancement, offering greater precision and reliability for in vitro and potentially in vivo experimental systems.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and AOPCP, highlighting the superior pharmacological profile of this compound.

ParameterThis compoundAOPCP (α,β-Methylene-ADP)References
Target Ecto-5'-Nucleotidase (CD73)Ecto-5'-Nucleotidase (CD73)[1][2][3]
Mechanism of Action Competitive InhibitorCompetitive Inhibitor[4][5]
Inhibitory Potency (Ki) 2.21 nM (human CD73)9.03 nM (rat CD73)Less potent than this compound; Ki values for the related AMPCP are 59 nM (human) and 167 nM (rat). AOPCP is the lead compound from which this compound was developed.[1][6]
Selectivity High selectivity over other ecto-nucleotidases (NTPDase1, 2, 3) and P2Y receptors.Standard CD73 inhibitor, but its broader selectivity profile is less defined compared to this compound.[1][3]
Metabolic Stability High metabolic stability. A structurally related derivative showed only 5% degradation in rat liver microsomes after 8 hours.Poor metabolic stability. Completely degraded within 10 minutes in rat liver microsomes. Rapid in vivo elimination.[7][8]

Mechanism of Action and Signaling Pathway

Both this compound and AOPCP are competitive inhibitors of CD73, an ecto-enzyme that plays a critical role in the purinergic signaling pathway. CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response by binding to A2A and A2B receptors on immune cells, such as T cells and natural killer cells. By inhibiting CD73, both compounds block the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.

CD73_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_inhibition Inhibition cluster_immune Immune Cell ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP ADO Adenosine AMP->ADO A2AR A2A Receptor ADO->A2AR Binds CD39 CD39 CD73 CD73 (Ecto-5'-Nucleotidase) PSB12379 This compound PSB12379->CD73 Inhibits AOPCP AOPCP AOPCP->CD73 Inhibits Suppression Immune Suppression A2AR->Suppression Leads to

Figure 1. Inhibition of the CD73-mediated adenosine production pathway by this compound and AOPCP.

Experimental Protocols

CD73 Inhibition Assay (Malachite Green Method)

This protocol is a common method for determining the inhibitory activity of compounds against CD73 by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of AMP.

Materials:

  • Recombinant human or rat CD73

  • AMP (substrate)

  • This compound or AOPCP (inhibitors)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or AOPCP) in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant CD73 to each well.

  • Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a fixed concentration of AMP to each well.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate produced.

  • Measure the absorbance of the colored product at the appropriate wavelength.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CD73_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_enzyme Add recombinant CD73 to 96-well plate prep_inhibitor->add_enzyme pre_incubate Add inhibitor to enzyme and pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate reaction with AMP pre_incubate->add_substrate incubate Incubate reaction at 37°C add_substrate->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Measure absorbance (~630 nm) stop_reaction->read_absorbance calculate Calculate % inhibition and IC50 value read_absorbance->calculate end End calculate->end

Figure 2. Workflow for a typical CD73 inhibition assay using the Malachite Green method.
Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Rat or human liver microsomes

  • NADPH regenerating system (to initiate metabolic reactions)

  • Test compound (this compound or AOPCP)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a reaction tube, combine the test compound with the liver microsomes in the phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quench the reaction in the aliquots by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2).

Conclusion

For researchers requiring a potent, selective, and stable inhibitor of CD73 for in vitro or cellular studies, this compound is the superior choice over AOPCP. Its well-defined pharmacological profile ensures more reliable and reproducible experimental outcomes. AOPCP remains a historically important compound and can be useful as a reference or in specific contexts where its lower potency and instability are not confounding factors. However, for most contemporary research applications, particularly those involving complex biological systems or longer-term experiments, the use of this compound is strongly recommended.

References

Selectivity Profile of PSB-12379 Against Other Ectonucleotidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of PSB-12379, a potent inhibitor of ecto-5'-nucleotidase (CD73), against other key ectonucleotidases. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating this compound for their specific applications.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of human and rat ectonucleotidases. The results, summarized in the table below, demonstrate the high potency and remarkable selectivity of this compound for CD73.

Enzyme TargetSpeciesInhibitor Constant (Kᵢ)
ecto-5'-nucleotidase (CD73) Human 2.21 nM [1][2][3]
Rat 9.03 nM [1][2][3]
Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1/CD39)Human>10,000 nM[3]
Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2)Human>10,000 nM[3]
Nucleoside Triphosphate Diphosphohydrolase-3 (NTPDase3)Human>10,000 nM[3]
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1)Human>10,000 nM[3]
Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (NPP3)Human>10,000 nM[3]

Key Finding: this compound exhibits exceptional selectivity for CD73, with inhibitor constants in the low nanomolar range. In contrast, its inhibitory activity against other major ectonucleotidases, including NTPDase1, NTPDase2, NTPDase3, NPP1, and NPP3, is negligible, with Kᵢ values exceeding 10,000 nM[3]. This high degree of selectivity makes this compound a valuable tool for specifically studying the role of CD73 in purinergic signaling pathways.

Experimental Protocols

The determination of the inhibitory potency (Kᵢ values) of this compound against various ectonucleotidases was performed using established enzymatic assays. The general methodologies are outlined below.

Ecto-5'-Nucleotidase (CD73) Inhibition Assay (Radiometric Method)

This assay quantifies the enzymatic activity of CD73 by measuring the conversion of a radiolabeled substrate, [³H]AMP, to [³H]adenosine.

Materials:

  • Recombinant human or rat CD73

  • [³H]adenosine-5'-monophosphate ([³H]AMP)

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)

  • Lanthanum chloride (LaCl₃) solution

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate reader with scintillation counting capabilities

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, combine the recombinant CD73 enzyme, assay buffer, and the various concentrations of this compound.

  • Initiate the enzymatic reaction by adding the [³H]AMP substrate.

  • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Terminate the reaction by adding a solution of lanthanum chloride. This step precipitates the unreacted [³H]AMP.

  • Filter the reaction mixture through glass fiber filters to separate the precipitated [³H]AMP from the soluble [³H]adenosine product.

  • Wash the filters with buffer to remove any remaining unbound radioactivity.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of [³H]adenosine produced using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, taking into account the concentration and Kₘ of the substrate.

NTPDase and NPP Inhibition Assays (Malachite Green-Based Colorimetric Assay)

The activity of NTPDases and NPPs is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of their respective nucleotide substrates (e.g., ATP, ADP).

Materials:

  • Recombinant NTPDase1, -2, -3, or NPP1, -3

  • ATP or ADP as substrate

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and MgCl₂)

  • Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the recombinant enzyme, assay buffer, and the different concentrations of this compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (ATP or ADP).

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

  • Allow the color to develop for a specified time at room temperature.

  • Measure the absorbance of the colored complex using a microplate reader.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways involving the ectonucleotidases discussed in this guide.

Purinergic Signaling Pathway - CD73 cluster_extracellular Extracellular Space cluster_intracellular Intracellular ATP ATP ADP ADP ATP->ADP NTPDase1 AMP AMP ADP->AMP NTPDase1 P2_Receptor P2 Receptor (e.g., P2Y12) ADP->P2_Receptor Adenosine Adenosine AMP->Adenosine CD73 P1_Receptor P1 Receptor (e.g., A2A) Adenosine->P1_Receptor NTPDase1 NTPDase1 CD73 CD73 This compound This compound This compound->CD73 Inhibition Signaling Signaling P1_Receptor->Signaling e.g., cAMP production P2_Receptor->Signaling e.g., Ca²⁺ mobilization

Caption: Purinergic signaling cascade highlighting the role of CD73 and its inhibition by this compound.

NTPDase Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular ATP ATP ADP ADP ATP->ADP NTPDase1, 2, 3 P2_Receptors P2 Receptors (P2X, P2Y) ATP->P2_Receptors AMP AMP ADP->AMP NTPDase1 ADP->P2_Receptors NTPDase1 NTPDase1 (ATP ≈ ADP) NTPDase2 NTPDase2 (ATP > ADP) NTPDase3 NTPDase3 (ATP > ADP) Signaling Signaling P2_Receptors->Signaling

Caption: Overview of ATP and ADP hydrolysis by NTPDase family members.

NPP Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular ATP ATP AMP AMP ATP->AMP NPP1, NPP3 PPi Pyrophosphate (PPi) ATP->PPi NPP1, NPP3 P2_Receptors P2 Receptors ATP->P2_Receptors NPP1 NPP1 NPP3 NPP3 Signaling Signaling P2_Receptors->Signaling

References

A Comparative Guide: PSB-12379 Versus Anti-CD73 Monoclonal Antibodies in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct therapeutic strategies targeting the ecto-5'-nucleotidase (CD73), a critical enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. We examine the small molecule inhibitor, PSB-12379, and the class of anti-CD73 monoclonal antibodies (mAbs), presenting available preclinical data, mechanisms of action, and relevant experimental protocols to inform research and development decisions in oncology.

Executive Summary

Both this compound and anti-CD73 monoclonal antibodies effectively target CD73 to disrupt the production of immunosuppressive adenosine, thereby enhancing anti-tumor immunity. This compound is a highly potent, competitive small molecule inhibitor with demonstrated high affinity for both human and rat CD73. Anti-CD73 mAbs, in addition to blocking enzymatic activity, can exert their effects through multiple mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and receptor internalization, leading to broader immunological engagement.

Mechanism of Action

The primary mechanism for both therapeutic modalities involves the inhibition of CD73's enzymatic function, which catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Elevated adenosine levels in the tumor microenvironment suppress the activity of various immune cells, including T cells and natural killer (NK) cells, allowing cancer cells to evade immune destruction. By blocking adenosine production, both this compound and anti-CD73 mAbs aim to restore anti-tumor immunity.

This compound: The Small Molecule Inhibitor

This compound is a nucleotide analog that acts as a competitive inhibitor of CD73. Its small molecular weight allows for potential penetration into tissues, targeting CD73 expressed on both tumor cells and stromal cells within the tumor microenvironment.

Anti-CD73 Monoclonal Antibodies: The Biological Approach

Anti-CD73 mAbs are large glycoproteins that bind to specific epitopes on the CD73 protein. Their mechanism of action can be multifaceted:

  • Enzymatic Inhibition: Directly blocking the active site or inducing conformational changes that inhibit substrate binding.

  • Fc-mediated Effector Functions: The Fc region of the antibody can engage with Fc receptors on immune cells, such as NK cells and macrophages, leading to ADCC and antibody-dependent cellular phagocytosis (ADCP) of CD73-expressing tumor cells.

  • Receptor Internalization: Some anti-CD73 mAbs can induce the internalization of CD73 from the cell surface, further reducing its capacity to generate adenosine.

dot

Adenosine_Signaling_Pathway_and_Inhibition cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to CD39->AMP CD73->Adenosine Suppression Immune Suppression A2AR->Suppression PSB12379 This compound (Small Molecule Inhibitor) PSB12379->CD73 Inhibits AntiCD73 Anti-CD73 mAb AntiCD73->CD73 Inhibits

Caption: Adenosine pathway and points of intervention.

Quantitative Data Comparison

While direct comparative efficacy studies are lacking, the following tables summarize available quantitative data for this compound and representative anti-CD73 mAbs from various preclinical studies.

Table 1: Potency and In Vitro Activity
ParameterThis compoundAnti-CD73 Monoclonal Antibodies (Representative Examples)
Target Ecto-5'-Nucleotidase (CD73)Ecto-5'-Nucleotidase (CD73)
Molecule Type Small Molecule (Nucleotide Analog)Monoclonal Antibody (IgG)
Ki (Human CD73) 2.21 nM[1]Not typically reported; affinity (KD) is measured.
Ki (Rat CD73) 9.03 nM[1]Not applicable
Affinity (KD) Not applicableVaries by antibody; can be in the sub-nanomolar to picomolar range.
In Vitro Inhibition Blocks adenosine production by preventing AMP conversion.Inhibits enzymatic activity; some may induce receptor internalization.
Table 2: In Vivo Efficacy in Preclinical Cancer Models

Note: The following data are from separate studies and not from direct head-to-head comparisons. Experimental conditions, including cancer models, dosing, and endpoints, vary between studies.

Cancer ModelTreatmentDosing RegimenKey Findings
Various Models This compound In vivo efficacy data with specific tumor growth inhibition percentages for this compound are not well-documented in publicly available literature.Potent in vitro inhibition suggests potential for in vivo activity.
4T1.2 Breast Cancer Anti-CD73 mAb (clone TY/23) 100 µg, twice weekly, i.p.[2]Significantly delayed primary tumor growth and inhibited spontaneous lung metastases.[2]
E0771 Breast Cancer Anti-CD73 mAb (clone TY/23) 100 µg, twice weekly, i.p.[2]Significantly delayed primary tumor growth.[2]
MC38 Colon Cancer Anti-CD73 mAb (clone 2C5) 10 mg/kg, single dose or 4 dosesA single dose of anti-CD73 in combination with radiation and anti-PD-L1 significantly improved anti-tumor effect and survival.[3]
CT26 Colon Carcinoma Anti-CD73 mAbs (various clones) 250 µg, i.p. on days 6, 9, 12, 15Significant reduction in tumor growth observed with multiple anti-CD73 mAb clones.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of CD73 inhibitors.

In Vivo Tumor Model and Treatment

Objective: To evaluate the in vivo anti-tumor efficacy of CD73 inhibitors.

Protocol:

  • Cell Culture and Implantation:

    • Culture murine cancer cells (e.g., 4T1.2, MC38, CT26) under standard conditions.

    • Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^5 to 5 x 10^5) into the flank or mammary fat pad of syngeneic mice (e.g., BALB/c or C57BL/6).[2][4]

  • Tumor Growth Monitoring:

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with digital calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • This compound (Hypothetical Protocol): Based on common practice for small molecules, this compound could be formulated in a suitable vehicle (e.g., saline with a solubilizing agent) and administered via intraperitoneal (i.p.) or oral (p.o.) routes at a predetermined dose and schedule.

    • Anti-CD73 mAb: Administer the antibody, typically via i.p. injection, at a specified dose (e.g., 100-250 µg per mouse or 10 mg/kg) and schedule (e.g., twice weekly).[2][3] An isotype control antibody should be used in a control group.

  • Endpoint Analysis:

    • Continue monitoring tumor growth until a predetermined endpoint (e.g., tumor volume limit, study duration).

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).

dot

In_Vivo_Experimental_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation in Syngeneic Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Treatment_Start Treatment Initiation (e.g., this compound or Anti-CD73 mAb) Tumor_Growth->Treatment_Start Continued_Treatment Continued Treatment and Tumor Monitoring Treatment_Start->Continued_Treatment Endpoint Endpoint Reached Continued_Treatment->Endpoint Analysis Tumor Excision and Analysis (Weight, Flow Cytometry, IHC) Endpoint->Analysis

Caption: A typical in vivo experimental workflow.

Flow Cytometry for Immune Profiling

Objective: To analyze the composition and activation state of immune cells within the tumor microenvironment.

Protocol:

  • Tumor Digestion:

    • Excise tumors and mince them into small pieces.

    • Digest the tissue using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • Wash and resuspend the cells in FACS buffer (e.g., PBS with BSA and sodium azide).

    • Stain for cell surface markers using fluorochrome-conjugated antibodies against immune cell-specific proteins (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells; F4/80 for macrophages).

    • For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells before adding intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations and their activation markers.

Adenosine Quantification in the Tumor Microenvironment

Objective: To measure the concentration of adenosine in the tumor interstitial fluid.

Protocol (In Vivo Microdialysis):

  • Probe Implantation:

    • Anesthetize a tumor-bearing mouse.

    • Surgically implant a microdialysis probe into the center of the tumor.[5]

  • Perfusion and Dialysate Collection:

    • Perfuse the probe with a physiological solution (e.g., Ringer's solution) at a low flow rate.

    • Collect the dialysate, which contains small molecules from the tumor interstitial fluid that have crossed the probe's semi-permeable membrane.[5]

  • Adenosine Measurement:

    • Quantify the adenosine concentration in the dialysate using a sensitive analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]

Conclusion

Both this compound and anti-CD73 monoclonal antibodies represent promising therapeutic strategies for overcoming adenosine-mediated immunosuppression in cancer. This compound offers the advantages of a small molecule, including potential oral bioavailability and tissue penetration, with high inhibitory potency. Anti-CD73 mAbs provide the benefits of high specificity and the potential for multiple mechanisms of action, including direct cell killing through effector functions.

The selection of a specific therapeutic modality may depend on the desired pharmacological profile, the tumor type, and the potential for combination therapies. Further preclinical studies involving direct head-to-head comparisons are warranted to fully elucidate the relative efficacy of these two approaches in various cancer models. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Validating the Inhibitory Effect of PSB-12379 on Adenosine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of PSB-12379, a selective inhibitor of ecto-5'-nucleotidase (CD73), with other alternative inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound in blocking adenosine production, supported by experimental data and detailed protocols.

Introduction to this compound and Adenosine Inhibition

Extracellular adenosine in the tumor microenvironment is a key immunosuppressive molecule, hindering the efficacy of cancer immunotherapies. A major source of this adenosine is the enzymatic conversion of adenosine monophosphate (AMP) to adenosine by the cell surface enzyme ecto-5'-nucleotidase, also known as CD73.[1][2][3] this compound is a potent and selective inhibitor of CD73, effectively blocking this critical step in the adenosine production pathway.[4][5] Its inhibitory action restores immune cell function by reducing the immunosuppressive tone of the tumor microenvironment. This guide will delve into the specifics of this compound's inhibitory effects, compare it with other known CD73 inhibitors, and provide standardized protocols for its validation.

Comparative Analysis of CD73 Inhibitors

The efficacy of a CD73 inhibitor is primarily determined by its binding affinity (Ki) and its half-maximal inhibitory concentration (IC50). The lower these values, the more potent the inhibitor. This compound demonstrates high affinity for both human and rat CD73.[4][5] Below is a comparison of this compound with other notable CD73 inhibitors.

InhibitorTypeTarget SpeciesKiIC50Reference
This compound Small Molecule (Nucleotide Analog)Human2.21 nM-[4][5]
Rat9.03 nM-[4][5][6]
AB680 (Quemliclustat) Small Molecule (Nucleotide Analog)Human5 pM-[1][7]
AOPCP (α,β-methylene-ADP) Small Molecule (Nucleotide Analog)---[8][9]
MEDI9447 Monoclonal AntibodyHuman--[10][11]
BMS-986179 Monoclonal AntibodyHuman--[5]

Note: Ki and IC50 values can vary depending on the experimental conditions.

While AB680 exhibits a significantly lower Ki value, indicating higher potency, a study has suggested that this compound may have greater efficacy in certain experimental models.[12] This highlights the importance of evaluating inhibitors in relevant biological systems beyond simple enzyme kinetics. Monoclonal antibodies like MEDI9447 and BMS-986179 represent an alternative therapeutic strategy, offering high specificity and potentially different mechanisms of action, such as inducing enzyme internalization.[10][11]

Experimental Protocols

Accurate validation of CD73 inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for measuring adenosine production and assessing the inhibitory effect of compounds like this compound.

Measurement of Adenosine Production by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of adenosine in biological samples.

Materials:

  • Cell culture or tissue homogenates

  • This compound and other inhibitors

  • AMP (substrate)

  • Perchloric acid

  • Potassium hydroxide

  • HPLC system with a C18 column

  • Mobile phase (e.g., 0.1 M ammonium acetate)

  • Adenosine standard

Protocol:

  • Sample Preparation: Incubate cells or tissue homogenates with AMP in the presence or absence of the inhibitor (e.g., this compound) for a defined period.

  • Reaction Termination: Stop the reaction by adding perchloric acid to precipitate proteins.

  • Neutralization: Neutralize the samples with potassium hydroxide.

  • Centrifugation: Centrifuge the samples to pellet the precipitate.

  • HPLC Analysis: Inject the supernatant into the HPLC system.

  • Quantification: Separate and quantify adenosine based on its retention time and peak area compared to the adenosine standard curve.

CD73 Inhibitor Screening using a Colorimetric Assay

Commercial kits provide a high-throughput method for screening CD73 inhibitors. This protocol is based on the principle of measuring the inorganic phosphate (Pi) released from AMP hydrolysis.

Materials:

  • Recombinant human CD73

  • AMP (substrate)

  • This compound and other test compounds

  • Assay buffer

  • Colorimetric detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, recombinant CD73, and the test inhibitor (e.g., this compound) at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add AMP to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop Reaction and Color Development: Add the colorimetric detection reagent, which will react with the generated inorganic phosphate to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Bioluminescent Assay for Adenosine Production

This highly sensitive method relies on the conversion of ATP to light, which can be adapted to measure adenosine production.

Materials:

  • Cell culture expressing CD73

  • AMP (substrate)

  • This compound and other inhibitors

  • Adenosine kinase

  • ATP detection reagent (containing luciferase and luciferin)

  • Luminometer

Protocol:

  • Cell Treatment: Treat cells with AMP and the test inhibitors.

  • Adenosine to ATP Conversion: After incubation, add adenosine kinase to the cell supernatant to convert the produced adenosine into ATP.

  • Luminescence Measurement: Add the ATP detection reagent. The luciferase will use the newly formed ATP to produce light.

  • Quantification: Measure the light output using a luminometer. The amount of light is proportional to the amount of adenosine produced.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Adenosine_Production_Pathway cluster_enzymes Ectonucleotidases ATP Extracellular ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine CD73 CD73 Suppression Immune Suppression Adenosine->Suppression CD39->ADP CD39->AMP CD73->Adenosine PSB12379 This compound PSB12379->CD73 Inhibits

Caption: Adenosine production pathway and inhibition by this compound.

Inhibitor_Screening_Workflow start Start prep_plate Prepare 96-well plate with recombinant CD73 and buffer start->prep_plate add_inhibitor Add this compound or other test compounds prep_plate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add AMP substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_reagent Add colorimetric detection reagent incubate->add_reagent read_plate Read absorbance add_reagent->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a CD73 inhibitor screening assay.

Conclusion

This compound is a well-validated and potent inhibitor of CD73, effectively blocking the production of immunosuppressive adenosine. This guide provides the necessary comparative data and experimental protocols for researchers to confidently assess its performance against other inhibitors. The choice of inhibitor will ultimately depend on the specific research question, experimental model, and desired therapeutic outcome. The provided methodologies offer a standardized approach to generate reliable and comparable data for the validation of this compound and other novel CD73 inhibitors.

References

Unveiling Cross-Species Reactivity: A Comparative Guide to the CD73 Inhibitor PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of a compound is a critical step in preclinical development. This guide provides a detailed comparison of the ecto-5'-nucleotidase (CD73) inhibitor, PSB-12379, across human and murine species. We present supporting experimental data for this compound and key alternatives, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Comparative Analysis of CD73 Inhibitors

This compound is a potent, nucleotide analogue inhibitor of CD73, an enzyme pivotal in the production of immunosuppressive adenosine in the tumor microenvironment. A comparison of its inhibitory activity against human and rodent CD73 reveals a greater potency for the human enzyme. This section provides a quantitative comparison of this compound with other notable CD73 inhibitors, the small molecule AB-680 and the monoclonal antibody Oleclumab.

InhibitorTarget SpeciesParameterValue
This compound HumanKi2.21 nM[1][2][3][4][5]
RatKi9.03 nM[1][2][3][4][5]
AB-680 HumanKi0.0049 nM[6]
Human (CD8+ T Cells)IC500.070 nM[6]
Mouse (CD8+ T Cells)IC500.66 nM[6]
Oleclumab HumanKd0.154 nM[7][8]
MouseKd0.113 nM[7][8]

Table 1: Comparative Inhibitory Activity of CD73 Inhibitors. This table summarizes the binding affinity (Ki or Kd) and inhibitory concentration (IC50) of this compound and its alternatives against human and rodent CD73.

The CD73-Adenosine Signaling Pathway

CD73 is a key ectoenzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This is the final and rate-limiting step in the extracellular adenosine production pathway. Extracellular ATP and ADP are first hydrolyzed to AMP by CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1). The resulting adenosine then signals through its receptors (e.g., A2A, A2B) on immune cells, leading to the suppression of anti-tumor immune responses.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP/ADP ATP/ADP AMP AMP ATP/ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression Signal Transduction CD39 CD39 CD73 CD73 PSB12379 This compound PSB12379->CD73

CD73-Adenosine Signaling Pathway and Inhibition.

Experimental Protocols

Determination of CD73 Inhibitor Potency using a Malachite Green-based Assay

This protocol outlines a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a test compound against CD73. The assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of AMP.

Materials:

  • Recombinant human or mouse CD73 enzyme

  • Adenosine 5'-monophosphate (AMP)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of CD73 enzyme and AMP in the assay buffer.

  • Reaction Setup:

    • Add a fixed volume of the serially diluted inhibitor to the wells of the 96-well plate.

    • Add the CD73 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the AMP substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic conversion of AMP to adenosine and phosphate.

  • Color Development: Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent to each well. Allow the color to develop for approximately 15-20 minutes at room temperature.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all other readings.

    • Plot the absorbance (proportional to enzyme activity) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing CD73 inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Evaluation Compound_Library Compound Library HTS_Assay High-Throughput Screening Assay (e.g., Malachite Green) Compound_Library->HTS_Assay Identify_Hits Identify Initial Hits HTS_Assay->Identify_Hits Dose_Response Dose-Response Curves (IC50 Determination) Identify_Hits->Dose_Response Binding_Assay Binding Affinity Assay (Ki/Kd Determination) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Profiling (vs. other nucleotidases) Binding_Assay->Selectivity_Panel Cell_Based_Assays Cell-Based Potency (Human & Mouse Cells) Selectivity_Panel->Cell_Based_Assays In_Vivo_PK In Vivo Pharmacokinetics Cell_Based_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Mouse Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Candidate Lead_Candidate In_Vivo_Efficacy->Lead_Candidate

Workflow for CD73 Inhibitor Discovery and Development.

References

In Vivo Showdown: A Comparative Guide to PSB-12379 and Other CD73 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor effects of PSB-12379, a potent CD73 inhibitor, with other leading alternatives in the field. This analysis is supported by available experimental data to inform preclinical and clinical research strategies.

This compound is a nucleotide analogue that acts as a highly potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in tumor immune evasion. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 inhibitors like this compound are designed to restore and enhance the anti-tumor immune response. This guide delves into the in vivo validation of this compound's anti-cancer effects and compares its performance with other notable CD73 inhibitors, including the small molecule AB680 (Quemliclustat) and the monoclonal antibody MEDI9447 (Oleclumab).

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following tables summarize the available quantitative data from preclinical in vivo studies of this compound's analogue, APCP, and the alternative CD73 inhibitors AB680 and MEDI9447. It is important to note that these studies were not conducted head-to-head, and therefore, experimental conditions may vary.

Table 1: In Vivo Anti-Tumor Efficacy of CD73 Inhibitors

CompoundAnimal ModelTumor ModelTreatment ProtocolKey FindingsCitation
APCP (analogue of this compound) C57Bl6j miceB16-F10 melanoma400μ g/mouse , peritumorally, 10 days post-tumor cell injectionSignificantly reduced tumor growth (254.4±65.8 mm³ vs. 816.2±259.2 mm³ in PBS-treated mice)[1]
AB680 (Quemliclustat) Syngeneic mouse modelPancreatic Ductal Adenocarcinoma (PDA)In combination with Radiofrequency Ablation (RFA)Combination therapy promoted sustained tumor growth inhibition up to 10 days post-treatment[2]
MEDI9447 (Oleclumab) Balb/c miceCT26 colon carcinoma10 mg/kg, intraperitoneally, twice weekly for 2 weeksSignificantly inhibited tumor growth by 50% or greater from day 7 to day 16 compared to isotype control[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key experiments cited in this guide.

In Vivo Tumor Growth Inhibition Study with APCP[1]
  • Animal Model: C57Bl6j mice.

  • Tumor Cell Line: B16-F10 melanoma cells.

  • Tumor Implantation: 3 x 10⁵ B16-F10 cells were injected subcutaneously into the mice.

  • Treatment Group: 10 days after tumor cell injection, mice were treated with APCP (400μ g/mouse ) administered peritumorally.

  • Control Group: Mice were treated with PBS.

  • Assessment: Tumor growth was monitored and measured. The expression of the proliferation marker Ki67 was also evaluated.

In Vivo Study of AB680 in Combination with RFA[2]
  • Animal Model: Syngeneic mouse model of Pancreatic Ductal Adenocarcinoma (PDA).

  • Treatment: A combination of Radiofrequency Ablation (RFA) and the CD73 small molecule inhibitor AB680.

  • Assessment: Tumor growth was monitored for up to 10 days after treatment. Necrosis and anti-tumor immunity were also assessed.

In Vivo Antitumor Activity of MEDI9447[3]
  • Animal Model: Balb/c mice.

  • Tumor Cell Line: CT26 colon carcinoma cells.

  • Tumor Implantation: 5 x 10⁵ CT26 cells were implanted subcutaneously on the right flank.

  • Treatment Group: Starting 3 days after tumor cell implantation, mice were treated with 10 mg/kg MEDI9447 intraperitoneally twice a week for two weeks.

  • Control Group: Mice were treated with an isotype control antibody.

  • Assessment: Tumor volume was measured from day 7 to day 16 of the study.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the CD73 signaling pathway and a general workflow for in vivo anti-tumor validation studies.

CD73_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Therapeutic Intervention ATP ATP CD39 CD39 ATP->CD39 ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR CD39->ADP CD39->AMP CD73->Adenosine Immune_Cell Immune Cell (e.g., T cell) A2AR->Immune_Cell Suppression Immune Suppression Immune_Cell->Suppression PSB12379 This compound PSB12379->CD73 AB680 AB680 AB680->CD73 MEDI9447 MEDI9447 MEDI9447->CD73 In_Vivo_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Syngeneic Mice) Tumor_Implantation Implant Tumor Cells (e.g., Subcutaneous) Animal_Model->Tumor_Implantation Randomization Randomize into Groups (Treatment vs. Control) Tumor_Implantation->Randomization Drug_Administration Administer Investigational Drug (e.g., this compound) and Controls Randomization->Drug_Administration Tumor_Measurement Monitor and Measure Tumor Growth Drug_Administration->Tumor_Measurement Data_Analysis Analyze Data (e.g., Tumor Volume, Survival) Tumor_Measurement->Data_Analysis Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Data_Analysis->Endpoint

References

A Comparative Guide to Alternative CD73 Inhibition Methods Beyond PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in adenosine-mediated immunosuppression. Its inhibition represents a promising strategy in cancer immunotherapy. While PSB-12379 has been a valuable tool compound for studying CD73, a diverse landscape of alternative inhibitors, including small molecules and monoclonal antibodies, has been developed, with several agents advancing into clinical trials. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tools for their studies.

The CD73-Adenosine Signaling Pathway

CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3][4] This pathway is a key mechanism of tumor immune evasion.

Caption: The CD73-adenosine signaling pathway.

Quantitative Comparison of CD73 Inhibitors

The potency of CD73 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following tables summarize these values for this compound and a selection of alternative small molecule and monoclonal antibody inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

Small Molecule Inhibitors
InhibitorTypeTargetKiIC50Reference(s)
This compound Nucleotide AnalogHuman CD732.21 nM-[5]
Rat CD739.03 nM-[5]
AB680 (Quemliclustat) Nucleotide AnalogHuman CD734.9 pM0.043 nM (soluble)[6][7]
Human CD8+ T-cells-< 0.01 nM[8]
Mouse CD8+ T-cells-0.66 nM[6]
OP-5244 Nucleotide AnalogHuman CD73-0.25 nM[5]
XC-12 Non-nucleotideSoluble Human CD73-12.36 nM[9]
Membrane-bound Human CD73-1.29 nM[9]
Monoclonal Antibody Inhibitors
InhibitorTypeTargetEC50Reference(s)
Oleclumab (MEDI9447) Human IgG1λHuman CD733.27 ng/mL[10]
Uliledlimab (TJ004309) Humanized mAbHuman CD732.1 ng/mL[11]
CPI-006 (Mupadolimab) Humanized mAbHuman CD73Not Reported[12][13][14]

Mechanisms of Action

CD73 inhibitors can be broadly categorized based on their mechanism of action. Small molecules are typically competitive or non-competitive inhibitors that bind to the active site or an allosteric site of the enzyme. Monoclonal antibodies can block the enzyme's active site, induce its internalization, or cross-link CD73 dimers to prevent the conformational changes required for catalysis.[15]

Inhibitor_Mechanisms cluster_inhibitors Inhibitor Classes cluster_mechanisms Mechanisms of Action Small_Mol Small Molecules (e.g., AB680, this compound) Competitive Competitive Inhibition (Active Site Binding) Small_Mol->Competitive NonCompetitive Non-Competitive Inhibition (Allosteric Site Binding) Small_Mol->NonCompetitive mAb Monoclonal Antibodies (e.g., Oleclumab, CPI-006) Steric_Hindrance Steric Hindrance mAb->Steric_Hindrance Internalization Receptor Internalization mAb->Internalization Crosslinking Dimer Cross-linking mAb->Crosslinking Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Activity Assay (IC50/Ki Determination) Cell_Assay Cell-Based Assay (Cellular Potency) Enzyme_Assay->Cell_Assay TCell_Assay T-cell Activation Assay (Functional Rescue) Cell_Assay->TCell_Assay PK_PD Pharmacokinetics & Pharmacodynamics TCell_Assay->PK_PD Efficacy Syngeneic Tumor Model (Anti-tumor Efficacy) PK_PD->Efficacy

References

Safety Operating Guide

Proper Disposal of PSB-12379: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling PSB-12379, a potent inhibitor of ecto-5'-nucleotidase (CD73), adherence to proper disposal procedures is crucial for maintaining a safe laboratory environment.[1][2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible chemical management practices must be followed.[3][4]

Chemical and Safety Data Overview

A comprehensive understanding of the chemical and safety properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₁₈H₂₃N₅O₉P₂
Molecular Weight 515.35 g/mol
Purity ≥98%
Solubility in Water Approximately 5 mg/mL (with sonication)
Storage Temperature -20°C
HMIS Rating Health: 0, Fire: 0, Reactivity: 0
NFPA Rating Health: 0, Fire: 0, Reactivity: 0

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

2. Disposal of Unused Solid this compound:

  • If the amount is small, it can be disposed of as non-hazardous solid waste.

  • For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on disposal as chemical waste.

3. Disposal of this compound Solutions:

  • Aqueous solutions of this compound should not be stored for more than one day.[5]

  • Absorb liquid solutions with an inert material, such as vermiculite, dry sand, or earth.

  • Place the absorbent material into a suitable, sealable container.

  • Label the container clearly as "Waste containing this compound".

  • Dispose of the container as non-hazardous chemical waste in accordance with your local and institutional regulations. Do not pour solutions down the drain.

4. Decontamination of Glassware and Surfaces:

  • Rinse any glassware or surfaces that have come into contact with this compound thoroughly with water.

  • A subsequent wash with a standard laboratory detergent is recommended.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

5. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[4]

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing.[4]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PSB12379_Disposal_Workflow This compound Disposal Workflow start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste This compound Solution assess_form->liquid_waste Liquid dispose_solid Dispose as Non-Hazardous Solid Chemical Waste solid_waste->dispose_solid absorb Absorb with Inert Material (e.g., Vermiculite) liquid_waste->absorb containerize Place in a Labeled, Sealed Container absorb->containerize dispose_liquid Dispose as Non-Hazardous Chemical Waste containerize->dispose_liquid decontaminate Decontaminate Glassware and Surfaces dispose_solid->decontaminate dispose_liquid->decontaminate end End of Procedure decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Protocol for PSB-12379

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use. [1]

This document provides essential guidance for the safe handling, storage, and disposal of PSB-12379, a potent and selective inhibitor of ecto-5'-nucleotidase (CD73).[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and maintain the integrity of their experiments.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is required to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, disposable gloves (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields
Body Protection Laboratory CoatStandard, long-sleeved lab coat
Respiratory Protection Not generally required for small quantities. Use a fume hood to avoid dust inhalation.If significant aerosolization or dust is expected, use a NIOSH-approved respirator.

Operational Plan: Handling and Storage

Proper handling and storage are vital for maintaining the stability and purity of this compound and for ensuring the safety of laboratory personnel.

2.1. Handling:

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.

  • Procedural Steps:

    • Before use, allow the vial to warm to room temperature.

    • Carefully open the container to avoid dispersal of the solid powder.

    • Weigh the required amount in a chemical fume hood.

    • For solution preparation, add the solvent to the vial and cap securely. Utilize sonication to aid dissolution if necessary.[1][2]

    • If preparing an aqueous stock solution for cell culture, sterile filter the solution through a 0.22 µm filter.[2]

2.2. Storage: this compound is supplied as a solid and should be stored under the following conditions to ensure its stability.

FormStorage TemperatureStability
Solid-20°C≥ 4 years[1]
Stock Solution in Solvent-80°C6 months[2]
-20°C1 month[2]

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

  • Solid Waste: Collect all disposable labware, such as pipette tips, tubes, and vials, that have come into contact with this compound in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Disposal Method: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Experimental Protocols and Data

4.1. Solubility Data: The solubility of this compound can vary depending on the solvent. It is crucial to prepare solutions correctly to ensure accurate experimental results.

SolventSolubility
Water5 mg/mL[1]
DMSO11 mg/mL (Sonication recommended)

4.2. In Vivo Formulation: For animal studies, it is recommended to prepare fresh solutions and use them promptly.[2] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[2]

Workflow for Safe Handling of this compound

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Solution Preparation cluster_storage Storage cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Work within a Chemical Fume Hood a->b Always c Allow vial to reach Room Temperature b->c Before Opening d Weigh Solid Compound c->d e Prepare Solution (add solvent to vial) d->e f Cap and Sonicate if necessary e->f g Store Solid at -20°C f->g Post-use h Store Stock Solutions at -80°C or -20°C f->h Post-use i Collect Contaminated Solid Waste f->i Waste Generation j Collect Contaminated Liquid Waste f->j Waste Generation k Dispose as Hazardous Waste via EHS i->k j->k

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.